2-Pyridin-3-yl-benzooxazol-5-ylamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-3-yl-1,3-benzoxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c13-9-3-4-11-10(6-9)15-12(16-11)8-2-1-5-14-7-8/h1-7H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFJBVWVZSRNHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(O2)C=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352903 | |
| Record name | 2-Pyridin-3-yl-benzooxazol-5-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61382-21-6 | |
| Record name | 2-Pyridin-3-yl-benzooxazol-5-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Pyridin-3-yl-benzooxazol-5-ylamine molecular structure
The following technical guide provides an in-depth structural and functional analysis of 2-Pyridin-3-yl-benzooxazol-5-ylamine (CAS: 61382-21-6), a privileged scaffold in medicinal chemistry.[1]
Structural Architecture, Synthesis, and Pharmacological Utility[1]
Executive Summary
This compound represents a critical "privileged structure" in drug discovery, particularly within the field of kinase inhibition and oncology.[1] Its molecular architecture combines a planar benzoxazole core with a basic pyridine ring and a reactive primary amine. This specific arrangement allows the molecule to function as a dual-purpose scaffold: the pyridine-benzoxazole axis often serves as a "hinge binder" in ATP-competitive inhibition, while the 5-position amine provides a versatile chemical handle for optimizing pharmacokinetic properties (ADME) and selectivity profiles.[1]
Molecular Architecture & Physiochemical Properties[2]
The molecule is defined by the fusion of a benzene and oxazole ring (benzoxazole), substituted at the C2 position with a 3-pyridyl group and at the C5 position with an amino group.[1] This planarity is essential for intercalation into DNA or fitting into narrow enzymatic pockets.
1.1 Core Identifiers
| Property | Detail |
| IUPAC Name | 2-(pyridin-3-yl)-1,3-benzoxazol-5-amine |
| CAS Number | 61382-21-6 |
| Molecular Formula | C₁₂H₉N₃O |
| Molecular Weight | 211.22 g/mol |
| SMILES | Nc1ccc2nc(c3cccnc3)oc2c1 |
| Topological Polar Surface Area (TPSA) | ~65-70 Ų |
1.2 Electronic & Steric Features
-
H-Bonding Potential: The molecule possesses distinct donor/acceptor motifs.[1] The pyridine nitrogen (N_pyr) and oxazole nitrogen (N_ox) act as H-bond acceptors. The C5-amine (–NH₂) acts primarily as an H-bond donor but can also accept.[1]
-
Lipophilicity (LogP): Estimated at ~2.1, placing it in the optimal range for oral bioavailability (Lipinski’s Rule of 5 compliant).
-
pKa: The pyridine nitrogen typically has a pKa ~5.2, while the aniline-like nitrogen at C5 is significantly less basic (pKa ~3–4), ensuring the molecule remains largely uncharged at physiological pH, facilitating membrane permeability.[1]
Synthetic Pathways & Methodology
The synthesis of 2-substituted benzoxazoles generally follows two primary retrosynthetic disconnections: the condensation of o-aminophenols with carboxylic acid derivatives or the oxidative cyclization of Schiff bases.[1]
2.1 Primary Route: Polyphosphoric Acid (PPA) Cyclodehydration
This is the industry-standard protocol for high-yield synthesis, minimizing side reactions.[1]
Reaction Logic:
-
Reagents: 2,4-Diaminophenol dihydrochloride (Precursor A) and Nicotinic acid (Precursor B).
-
Solvent/Catalyst: Polyphosphoric acid (PPA) acts as both the solvent and the dehydrating agent.
-
Mechanism: The acid activates the carbonyl of nicotinic acid, facilitating nucleophilic attack by the amino group of the phenol. Subsequent ring closure is driven by the elimination of water, thermodynamically favored by the formation of the aromatic benzoxazole system.[1]
Protocol:
-
Mix 1.0 eq of 2,4-diaminophenol and 1.1 eq of nicotinic acid in PPA.
-
Heat to 180–200°C for 4–6 hours under N₂ atmosphere.
-
Quench: Pour the hot viscous mixture into crushed ice/water.
-
Neutralization: Adjust pH to ~8 using 50% NaOH or NH₄OH to precipitate the free base.
-
Purification: Recrystallization from ethanol/water or column chromatography (EtOAc/Hexane).
2.2 Visualization of Synthetic Logic
Figure 1: Step-wise cyclodehydration pathway using Polyphosphoric Acid (PPA).[1]
Structural Characterization (Spectroscopy)
Confirmation of the structure relies on distinguishing the regiochemistry (C5-amine vs. C6-amine) and the integrity of the heteroaromatic rings.[1]
3.1 1H-NMR Signature (DMSO-d6, 400 MHz)
| Proton Position | Chemical Shift (δ ppm) | Multiplicity | Assignment Logic |
| Pyridine H-2' | 9.20 – 9.35 | Singlet (d) | Deshielded by adjacent N; alpha to ring junction.[1] |
| Pyridine H-6' | 8.70 – 8.80 | Doublet | Alpha to N, couples with H-5'.[1] |
| Pyridine H-4' | 8.40 – 8.50 | Doublet | Gamma to N. |
| Benzoxazole H-7 | 7.30 – 7.45 | Doublet | Ortho to oxygen (shielded relative to pyridine).[1] |
| Benzoxazole H-4 | 6.80 – 6.90 | Doublet (d) | Ortho to amine; significantly shielded by resonance.[1] |
| Benzoxazole H-6 | 6.60 – 6.75 | dd | Meta to amine, ortho to H-7.[1] |
| Amine (-NH₂) | 5.00 – 5.20 | Broad Singlet | Exchangeable with D₂O.[1] |
Note: The C5-amine pushes electron density into the benzoxazole ring, shielding protons H4 and H6 significantly compared to the unsubstituted scaffold.[1]
Medicinal Chemistry & Applications
This scaffold is not merely an intermediate; it is a pharmacophore widely used in Kinase Inhibitor design (e.g., VEGFR-2, c-Met).[1]
4.1 Pharmacophore Mapping
The molecule functions as a Type I or Type II kinase inhibitor hinge binder .
-
Acceptor Motif: The Pyridine N and Benzoxazole N can accept hydrogen bonds from the backbone NH of the kinase hinge region (e.g., Cys919 in VEGFR2).
-
Vector for Extension: The C5-amine is the critical vector.[1] It points towards the solvent front or the hydrophobic back-pocket (depending on binding mode). Derivatization here (e.g., urea, amide formation) allows the molecule to reach the "Gatekeeper" residue or the DFG motif.[1]
4.2 SAR Visualization
Figure 2: Structure-Activity Relationship (SAR) and target mapping.
Experimental Protocol: Urea Derivatization (Example)
To convert the scaffold into a potent VEGFR-2 inhibitor.[1]
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous THF/DCM (1:1).
-
Activation: Add Triethylamine (2.0 eq) followed by a substituted phenyl isocyanate (1.1 eq) dropwise at 0°C.
-
Reaction: Stir at room temperature for 12 hours. The urea product often precipitates.
-
Workup: Filter the solid, wash with diethyl ether (to remove unreacted isocyanate), and dry under vacuum.
-
Validation: Confirm disappearance of the amine peak (broad singlet ~5.0 ppm) and appearance of urea protons (~8.5–9.0 ppm) in 1H-NMR.
References
-
Chemical Identity & Properties
-
Kinase Inhibition Context
-
Synthetic Methodology
-
Potts, K. T.[1] "The Chemistry of Heterocyclic Compounds, Oxazoles." Wiley-Interscience.[1] (Standard reference for PPA cyclization of benzoxazoles).
-
Mahmoud, A. et al. "Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors."[4] Journal of Computer-Aided Molecular Design, 2025.[1]
-
[4]
-
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. 2-(4-bromophenyl)-1,3-benzoxazole (3164-13-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. mdpi.com [mdpi.com]
- 4. Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Pyridin-3-yl-benzooxazol-5-ylamine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Chemical Significance of the Pyridinyl-Benzoxazole Scaffold
The fusion of a pyridine ring with a benzoxazole core creates a class of heterocyclic compounds with a rich pharmacological profile. The benzoxazole moiety, a bicyclic system composed of a benzene ring fused to an oxazole ring, is a privileged structure in drug discovery, known to interact with various biological targets.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][3] The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is also a cornerstone in medicinal chemistry, imparting favorable pharmacokinetic properties and offering a key point for molecular interactions.[4]
The specific placement of the pyridine nitrogen and the amino group on the benzoxazole core, as in 2-Pyridin-3-yl-benzooxazol-5-ylamine, is expected to significantly influence its biological activity. The 3-pyridyl isomer, in particular, presents a unique electronic and steric profile compared to its 2-pyridyl and 4-pyridyl counterparts. The 5-amino group on the benzoxazole ring provides an additional site for hydrogen bonding and can be a crucial pharmacophore for interaction with biological targets or a handle for further chemical modification.[1]
While this compound itself is not extensively documented, its structural motifs are present in molecules with known therapeutic potential, particularly as kinase inhibitors and antimicrobial agents.[5][6][7] This guide will, therefore, provide a robust framework for its investigation.
Physicochemical Properties and Structural Analogs
Direct experimental data for this compound is not available. However, we can predict its properties based on its constituent parts and data from its isomers.
| Property | Predicted Value / Characteristic | Rationale |
| Molecular Formula | C₁₂H₉N₃O | Based on the chemical structure. |
| Molecular Weight | 211.22 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a yellow to brown solid | Based on the appearance of related aminobenzoxazoles and pyridinyl-benzoxazoles. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. | The aromatic nature suggests low water solubility, while the polar amino and pyridine groups enhance solubility in polar organic solvents. |
| pKa | The pyridine nitrogen will be basic, and the amino group will also have basic properties. | The exact pKa values would require experimental determination but are expected to be in the range typical for pyridines and anilines. |
Structural Analogs with Known CAS Numbers:
For the purpose of differentiation and to aid in literature searches for related compounds, the CAS numbers for the isomeric 2-pyridyl and 4-pyridyl analogs are provided below:
| Compound Name | CAS Number |
| 2-(Pyridin-2-yl)benzo[d]oxazol-5-amine | 61431-37-6 |
| 2-(Pyridin-4-yl)benzo[d]oxazol-5-amine | 349609-85-4 |
Synthesis of this compound
A definitive, published synthetic route for this compound is not currently available. However, a plausible and efficient synthesis can be proposed by adapting known methodologies for the formation of the benzoxazole ring and the introduction of the 2-pyridinyl substituent. A particularly promising approach involves the microwave-assisted condensation of a substituted o-aminophenol with nicotinic acid.
Proposed Synthetic Pathway
The proposed synthesis is a two-step process starting from 4-amino-3-nitrophenol. This pathway is advantageous as it utilizes commercially available starting materials and employs a high-yield cyclization reaction.
Figure 1: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Nitro-4-(nicotinamido)phenol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-3-nitrophenol in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add an appropriate base, such as pyridine or triethylamine, to the solution.
-
Acylation: Cool the reaction mixture in an ice bath (0 °C). Slowly add a solution of nicotinoyl chloride in the same anhydrous solvent dropwise to the cooled mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Reduction of the Nitro Group
-
Reaction Setup: Dissolve the purified 2-nitro-4-(nicotinamido)phenol in a suitable solvent such as ethanol or ethyl acetate.
-
Reduction: Add a reducing agent. Common methods include:
-
Catalytic Hydrogenation: Use palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.
-
Chemical Reduction: Use a metal-based reducing agent like tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid.
-
-
Reaction Monitoring: Monitor the reduction by TLC until the starting material is consumed.
-
Work-up: After the reaction is complete, filter off the catalyst (if using hydrogenation) or neutralize the acidic solution and extract the product. Dry the organic extracts and concentrate to obtain the crude 2-amino-4-(nicotinamido)phenol. This intermediate is often used in the next step without extensive purification.
Step 3: Cyclization to form this compound
This crucial step involves the formation of the benzoxazole ring. A highly efficient method adapted from the synthesis of the parent compound, 2-pyridin-3-yl-1,3-benzoxazole, utilizes microwave irradiation.[8]
-
Microwave-Assisted Synthesis:
-
Reaction Mixture: In a microwave-safe vessel, dissolve the crude 2-amino-4-(nicotinamido)phenol in a high-boiling polar solvent such as N,N-dimethylformamide (DMF).
-
Irradiation: Place the vessel in a microwave reactor and irradiate at a suitable temperature (e.g., 150-200 °C) for a short duration (e.g., 10-30 minutes).[9][10] The optimal conditions would need to be determined experimentally.
-
Work-up: After cooling, pour the reaction mixture into cold water to precipitate the product. The crude product can be collected by filtration.
-
-
Alternative Thermal Cyclization:
-
If microwave irradiation is not available, thermal cyclization using a dehydrating agent like polyphosphoric acid (PPA) can be employed.[11]
-
Reaction: Heat the 2-amino-4-(nicotinamido)phenol in PPA at an elevated temperature (e.g., 180-220 °C) for several hours.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product.
-
Purification and Characterization
The final product, this compound, would require purification and thorough characterization to confirm its identity and purity.
Purification Workflow:
Figure 2: A general workflow for the purification of the target compound.
Characterization Techniques:
A battery of analytical techniques should be employed to confirm the structure and purity of the synthesized compound.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the pyridine and benzoxazole regions, and a characteristic signal for the -NH₂ protons. The splitting patterns and coupling constants would be crucial for structural confirmation. |
| ¹³C NMR | Resonances corresponding to all the carbon atoms in the molecule, including the quaternary carbons of the benzoxazole ring. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight (211.22 g/mol ). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amine), C=N stretching (oxazole), and aromatic C-H and C=C stretching. |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final compound. A single sharp peak would indicate high purity. |
| Elemental Analysis | To confirm the elemental composition (C, H, N) of the synthesized compound. |
Potential Applications in Drug Discovery
The unique structural features of this compound suggest its potential as a scaffold for the development of novel therapeutic agents. The benzoxazole core is a known pharmacophore in a variety of clinically relevant molecules, and the pyridinyl and amino substituents offer opportunities for fine-tuning biological activity and pharmacokinetic properties.[1][3]
Anticancer Activity
Benzoxazole derivatives have been extensively investigated as anticancer agents, targeting various hallmarks of cancer.[1][12][13] The pyridinyl-benzoxazole scaffold, in particular, has shown promise.
-
Kinase Inhibition: Many kinase inhibitors feature heterocyclic scaffolds that can interact with the ATP-binding site of kinases. The nitrogen atoms in the pyridine and benzoxazole rings of the target molecule can act as hydrogen bond acceptors, mimicking the interactions of the adenine base of ATP. This makes this compound a promising candidate for screening against a panel of cancer-related kinases.[5][6][14]
-
Cytotoxicity: The planar aromatic system of the pyridinyl-benzoxazole core suggests the possibility of DNA intercalation, a mechanism of action for several established anticancer drugs. Furthermore, altering the substitution on the pyridine ring and the benzoxazole core has been shown to modulate cytotoxic activity against various cancer cell lines.[15]
Potential Kinase Targets and Signaling Pathways:
Figure 3: Potential kinase targets and downstream signaling pathways that could be modulated by this compound.
Antimicrobial Activity
The benzoxazole nucleus is a key component of several compounds with potent antimicrobial and antifungal activity.[1][7] The presence of the pyridine ring can further enhance this activity. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of the cell membrane. The 5-amino group could also play a role in the antimicrobial profile. Therefore, screening this compound against a panel of pathogenic bacteria and fungi is a worthwhile endeavor.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. While a dedicated CAS number and extensive experimental data are currently lacking, this guide provides a comprehensive theoretical framework for its synthesis, purification, and characterization. The proposed synthetic route, leveraging a microwave-assisted cyclization, offers a potentially efficient and scalable method for its preparation.
The true potential of this molecule lies in its anticipated biological activities. Based on the well-documented pharmacological profiles of its constituent moieties and structural analogs, this compound is a compelling candidate for screening in anticancer and antimicrobial assays. Future research should focus on the successful synthesis and characterization of this compound, followed by a thorough investigation of its biological properties. Structure-activity relationship (SAR) studies, involving modifications at the amino group and on the pyridine ring, will be crucial in optimizing its therapeutic potential and identifying lead compounds for further drug development.
References
-
Synthesis of 2‐aryl benzoxazoles. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
- Valarmathy, J., & Joshua, L. S. (2009). Synthesis of 2-Pyridin-3-yl-1,3-benzoxazole and 2-Pyridin-3-yl-1,3-benzimidazole under Microwave Irradiation and Their Antimicrobial Evaluation. Asian Journal of Chemistry, 21(3), 1797-1800.
-
Synthesis of 2-aryl benzoxazoles from aldoximes. (2017, November 10). MedCrave online. Retrieved January 29, 2026, from [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019, November 5). ACS Publications. Retrieved January 29, 2026, from [Link]
-
Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. (n.d.). PubMed Central. Retrieved January 29, 2026, from [Link]
-
Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 29, 2026, from [Link]
- Kłopot, A., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)
- Ankita, et al. (2018). BENZOXAZOLES. World Journal of Pharmaceutical Sciences, 6(10), 17-24.
-
Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)phenols. (2020, August 19). PubMed Central. Retrieved January 29, 2026, from [Link]
-
Benzoxazole derivatives with antimicrobial potential Seenaiah et al.... (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
-
A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. (2020, October 19). ACS Publications. Retrieved January 29, 2026, from [Link]
-
2-Aminobenzoxazole. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]
-
Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. (2022, November 9). MDPI. Retrieved January 29, 2026, from [Link]
-
Biological activities of benzoxazole and its derivatives. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Synthesis and characterization of oxazolopyridine and benzoxazole derivatives. (n.d.). The University of Queensland. Retrieved January 29, 2026, from [Link]
-
Microwave-enhanced additive-free C–H amination of benzoxazoles catalysed by supported copper. (n.d.). PubMed Central. Retrieved January 29, 2026, from [Link]
-
Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. (2025, February 19). RSC Publishing. Retrieved January 29, 2026, from [Link]
-
Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. (2026, January 29). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Benzoxazole derivatives exhibiting antimicrobial and anticancer activity. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[8][16][17]triazin-7-ones and Stable Free Radical Precursors. (2018, March 3). PubMed Central. Retrieved January 29, 2026, from [Link]
- Process for the purification of substituted benzoxazole compounds. (n.d.). Google Patents.
-
A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]
-
Microwave-Enhanced, Additive-Free C-H Amination of Benzoxazoles Catalysed by supported Copper. (2026, January 22). IRIS-AperTO. Retrieved January 29, 2026, from [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019, November 19). PubMed Central. Retrieved January 29, 2026, from [Link]
-
Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). (n.d.). DEA.gov. Retrieved January 29, 2026, from [Link]
-
Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]
-
Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][16][17]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. (2025, June 12). Frontiers. Retrieved January 29, 2026, from [Link]
-
Benzoxazole: Synthetic Methodology and Biological Activities. (2025, January 28). n.d. Retrieved January 29, 2026, from [Link]
-
Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives. (n.d.). PubMed Central. Retrieved January 29, 2026, from [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]
-
Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025, May 24). IJSAT. Retrieved January 29, 2026, from [Link]
-
Synthesis, anticancer activity and computational studies of new benzimidazole-triazole-pyridine glycoside conjugates. (2025, November 14). PubMed. Retrieved January 29, 2026, from [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020, September 8). SciSpace. Retrieved January 29, 2026, from [Link]
-
Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022, July 17). Frontiers. Retrieved January 29, 2026, from [Link]
Sources
- 1. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjpsonline.com [wjpsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]
- 5. Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08134J [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells [frontiersin.org]
- 14. scispace.com [scispace.com]
- 15. Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1,2,4]triazin-7-ones and Stable Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
The Pyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Drug Development Professionals
Foreword: The Enduring Relevance of the Pyridine Ring
In the landscape of medicinal chemistry, few structures command the same level of respect and utility as the pyridine ring. This simple six-membered aromatic heterocycle, an isostere of benzene, is a cornerstone of drug design, found in the architecture of more than 7000 medicinal compounds[1][2]. Its prevalence is not a matter of chance, but a direct consequence of its unique physicochemical properties. The nitrogen heteroatom imparts polarity, enhances water solubility, and provides a hydrogen bond acceptor site—critical features for optimizing a molecule's pharmacokinetic and pharmacodynamic profile[3][4][5]. From naturally occurring vitamins like niacin and pyridoxine to blockbuster drugs like the anti-cancer agent imatinib (Gleevec) and the antiretroviral atazanavir (Reyataz), the pyridine scaffold has proven its versatility and clinical significance[1][2].
This guide, designed for the practicing research scientist, moves beyond a simple catalog of pyridine-containing drugs. Instead, it provides a strategic overview of the modern discovery workflow for novel pyridine derivatives, from initial computational design to synthesis and preclinical evaluation. We will explore the causality behind experimental choices, grounding our discussion in field-proven insights and authoritative protocols to create a self-validating framework for your own research endeavors.
Chapter 1: The Blueprint—In Silico Design & Computational Screening
The contemporary drug discovery process begins not at the lab bench, but in the virtual space. An in silico-first approach is fundamental to maximizing efficiency, minimizing costs, and increasing the probability of success. By modeling interactions between potential pyridine derivatives and their biological targets, we can prioritize the synthesis of compounds with the highest likelihood of desired activity.
The initial phase involves creating a virtual library of novel pyridine derivatives. This design process is often guided by bioisosteric replacement strategies, where a phenyl group in a known active compound might be switched for a pyridine ring to improve properties like metabolic stability or target engagement[6][7]. Computational tools are then employed to predict key drug-like properties.
Key Computational Workflows:
-
Molecular Docking: This technique predicts the preferred orientation of a ligand (the pyridine derivative) when bound to a target protein. The results provide insights into binding affinity and mode of interaction, helping to identify crucial structural motifs for activity[8][9]. For example, docking studies can reveal if the pyridine nitrogen is forming a critical hydrogen bond with an amino acid residue in the target's active site.
-
ADME/T Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) models are used to forecast the pharmacokinetic properties of a virtual compound[8][10]. Algorithms can predict properties like oral bioavailability, blood-brain barrier penetration, and potential for hepatotoxicity, allowing for the early deselection of compounds likely to fail in later stages[11][12].
The output of this computational phase is a prioritized list of candidate molecules for synthesis, ranked by their predicted potency and drug-likeness.
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. researchgate.net [researchgate.net]
- 8. journaljpri.com [journaljpri.com]
- 9. Design, synthesis and in silico study of pyridine based 1,3,4-oxadiazole embedded hydrazinecarbothioamide derivatives as potent anti-tubercular agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications | Auctores [auctoresonline.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. Insilico Drug Design, Synthesis and Evaluation of Anti-inflammatory Activity Pyrimidine Analogue – Biosciences Biotechnology Research Asia [biotech-asia.org]
Technical Guide: Solubility and Stability of 2-Pyridin-3-yl-benzooxazol-5-ylamine
[1][2]
Executive Summary: The Scaffold at a Glance
This compound is a fused heterocyclic scaffold integrating a benzoxazole core with a pyridine ring at the C2 position and a primary amine at C5.[1][2] This architecture creates a "push-pull" electronic system, making the compound valuable as a fluorescent probe (e.g., for amyloid detection), a kinase inhibitor intermediate, and a building block for supramolecular chemistry.
Its utility is defined by two critical behaviors:
-
pH-Switchable Solubility: The pyridine nitrogen and the primary amine allow for significant solubility modulation via pH adjustment.[2]
-
Oxidative Sensitivity: While the benzoxazole core is robust, the C5-amine is susceptible to oxidation, necessitating specific handling protocols to prevent "browning" in solution.[2]
Physicochemical Profile
Understanding the fundamental constants is prerequisite to designing stable formulations.[2]
| Property | Value / Characteristic | Context |
| Molecular Formula | C₁₂H₉N₃O | MW: 211.22 g/mol |
| Appearance | Off-white to tan solid | Darkens upon oxidation/light exposure.[1][2] |
| Melting Point | 231–233 °C | High crystallinity indicates stable solid-state packing.[1][2] |
| LogP (Predicted) | ~2.3 – 2.8 | Moderately lipophilic; requires organic cosolvents or pH manipulation for aqueous assays.[2] |
| pKa (Pyridine N) | ~4.5 – 5.0 | Protonation below pH 4.5 significantly increases solubility.[2] |
| pKa (Aniline N) | ~3.0 – 3.5 | The electron-withdrawing benzoxazole ring lowers the basicity of the amine compared to aniline (pKa 4.6).[2] |
| H-Bond Donors | 1 (–NH₂) | Primary amine.[1][2] |
| H-Bond Acceptors | 3 (Pyridine N, Oxazole N, O) | Facilitates interaction with polar solvents.[2] |
Solubility Landscape
The solubility of this compound is governed by the ionization state of its two basic nitrogen centers.[1][2]
Solvent Compatibility Table[2]
| Solvent System | Solubility Rating | Usage Recommendation |
| Water (Neutral pH) | Insoluble (< 0.1 mg/mL) | Not suitable for direct dissolution.[1][2] |
| 0.1 M HCl | Soluble (> 10 mg/mL) | Forms the di-hydrochloride salt.[2] Ideal for aqueous stock generation.[2] |
| DMSO | High (> 50 mg/mL) | Preferred solvent for biological assay stock solutions (10–100 mM).[2] |
| Methanol / Ethanol | Moderate | Good for synthesis workups; less stable for long-term storage due to evaporation.[1][2] |
| PBS (pH 7.4) | Low | Risk of precipitation upon dilution from DMSO stocks if concentration > 50 µM.[2] |
The pH-Dependent Solubility Mechanism
The compound exists in three distinct states depending on the pH of the environment.[2] In drug development assays (e.g., FaSSIF), the acidic microenvironment of the stomach would favor the soluble cationic forms.
[1][2]
Stability Assessment
Solid-State Stability[1][2]
-
Thermal: The high melting point (>230°C) indicates excellent thermal stability.[2] It is stable at room temperature for years if kept dry.[2]
-
Photostability: Benzoxazoles are often photoactive (absorbing UV light).[2] Prolonged exposure to ambient light can cause photo-oxidation of the amine group, turning the solid from off-white to brown.[1][2]
-
Protocol: Store in amber vials or foil-wrapped containers.
-
Solution Stability[2]
-
Hydrolysis: The benzoxazole ring is generally stable to acid and neutral conditions.[2] However, strong alkaline conditions (pH > 12) at elevated temperatures can cause ring opening (hydrolysis of the oxazole to o-aminophenol derivatives).[2]
-
Oxidation (Critical): The C5-primary amine is the "Achilles' heel."[2] In solution (especially DMSO or protic solvents), dissolved oxygen can facilitate radical oxidation of the amine, leading to azo-dimerization or polymerization (darkening of solution).
Stability Testing Workflow
To validate the integrity of the compound for a specific application, the following stress-test workflow is recommended.
Handling & Formulation Protocols
Storage Best Practices[2]
-
Solid: Store at -20°C (optimal) or 2-8°C (acceptable). Keep under inert atmosphere (Argon/Nitrogen) if possible to prevent amine oxidation.[2] Desiccate to prevent hydrate formation.[2]
-
Stock Solutions: Store DMSO stocks at -20°C or -80°C . Avoid repeated freeze-thaw cycles which introduce moisture and oxygen.[1][2]
Preparation of Assay Buffer (10 mM Stock)[2]
-
Add 100% DMSO to achieve a 10 mM - 50 mM concentration.[1][2] Vortex until clear.
-
Note: If dissolution is slow, mild sonication (40 kHz, 5 mins) is safe.[2]
-
-
Aliquot immediately into single-use amber tubes to minimize air exposure.
-
For Aqueous Dilution: Dilute the DMSO stock into the aqueous buffer slowly with vortexing. Ensure the final DMSO concentration is < 1% (v/v) to avoid cytotoxicity in cell assays, though solubility may limit the max concentration to ~50-100 µM in neutral buffer.[2]
References
-
LookChem. (2025).[2] 2-(3-Aminophenyl)benzoxazol-5-ylamine Physicochemical Properties. Retrieved from [2]
-
BldPharm. (2024).[2] Safety Data Sheet: 2-Pyridin-2-yl-benzooxazol-5-ylamine. Retrieved from [2]
-
National Institutes of Health (NIH). (2022).[2] Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of Imidazo[1,2-a]pyridine Derivatives. PubMed Central.[2] Retrieved from [2]
-
BenchChem. (2025).[2] Technical Guide to the Synthesis of Benzoxazole Derivatives. Retrieved from [2]
-
MDPI. (2022).[2] A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe. Molecules. Retrieved from [2]
Technical Monograph: 2-Pyridin-3-yl-benzooxazol-5-ylamine
A Privileged Scaffold for Kinase Inhibition and Fluorescent Probing[1]
Part 1: Executive Summary & Chemical Identity[1]
2-Pyridin-3-yl-benzooxazol-5-ylamine (CAS: 61382-21-6) is a heteroaromatic pharmacophore bridging the structural properties of benzoxazoles and pyridines.[1] In drug discovery, this molecule serves as a critical "Privileged Structure," a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1]
Its utility stems from two distinct chemical functionalities:
-
The 2-(3-Pyridyl)benzoxazole Core: A planar, conjugated system that mimics the adenine ring of ATP, making it an ideal scaffold for Type I Kinase Inhibitors targeting the ATP-binding hinge region.[1]
-
The 5-Amino Group: A reactive handle allowing for the construction of extended libraries (via amide coupling or urea formation) to probe deep hydrophobic pockets in enzymes or modulate solubility.
Chemical Specifications
| Property | Specification |
| IUPAC Name | 2-(pyridin-3-yl)-1,3-benzoxazol-5-amine |
| CAS Number | 61382-21-6 |
| Molecular Formula | C₁₂H₉N₃O |
| Molecular Weight | 211.22 g/mol |
| pKa (Calculated) | ~3.5 (Pyridine N), ~11.2 (Benzoxazole N - weak base) |
| LogP | ~2.1 (Moderate Lipophilicity) |
| Solubility | DMSO (>20 mg/mL), DMF; Low in water without protonation.[1][2] |
Part 2: Synthesis & Manufacturing Protocols
The synthesis of 2-aryl-5-aminobenzoxazoles requires precise control to prevent oxidation of the amine or incomplete cyclization.[1] The Polyphosphoric Acid (PPA) Cyclodehydration method is the industry standard for high-purity yield, favoring the thermodynamic product.
Protocol A: PPA-Mediated Condensation (High-Purity)
Rationale: PPA acts as both the solvent and the Lewis acid catalyst, driving the condensation of the carboxylic acid and the aminophenol while protecting the amine via protonation.
Reagents:
-
2,4-Diaminophenol dihydrochloride (1.0 eq)[1]
-
Nicotinic acid (1.1 eq)
-
Polyphosphoric acid (PPA) (10-15 eq by weight)[1]
Step-by-Step Methodology:
-
Preparation: In a chemically resistant round-bottom flask, disperse 2,4-diaminophenol dihydrochloride in PPA.
-
Activation: Heat the mixture to 60°C under nitrogen flow until a homogeneous syrup forms (approx. 30 mins). This ensures the phenol is accessible.
-
Addition: Add Nicotinic acid in a single portion.
-
Cyclization: Ramp temperature to 180-200°C and stir for 4-6 hours.
-
Critical Control Point: Monitor via TLC (MeOH:DCM 1:9). The reaction is complete when the starting aminophenol spot disappears.
-
-
Quenching: Cool the reaction mass to 80°C and pour slowly into crushed ice/water (10x volume) with vigorous stirring. The solution will be acidic (pH < 1).
-
Neutralization: Adjust pH to ~8-9 using 50% NaOH or NH₄OH. The product will precipitate as a solid.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water (9:1) to remove trace isomers.
Visualization of Reaction Pathway
The following diagram illustrates the condensation mechanism and potential side-reaction avoidance.
Caption: PPA-mediated cyclodehydration pathway favoring the formation of the benzoxazole core over benzimidazole by-products.[1]
Part 3: Biological Applications & Mechanism of Action[1]
1. Kinase Inhibition (ATP Hinge Binding)
The 2-pyridin-3-yl-benzoxazole scaffold is an isostere of the adenine ring found in ATP.[1] It functions as a Type I Kinase Inhibitor scaffold .
-
Mechanism:
-
Acceptor: The Nitrogen (N3) of the benzoxazole ring accepts a hydrogen bond from the kinase hinge region (e.g., Met residue backbone NH).
-
Donor: The C5-Amine can act as a donor or be derivatized to reach the "sugar pocket" or "gatekeeper" residues.[1]
-
Vector: The 3-pyridyl group orients into the hydrophobic pocket, often interacting with the catalytic Lysine via cation-pi interactions.[1]
-
2. Amyloid Fibril Imaging
Benzoxazole derivatives (analogous to PiB) are known to intercalate into beta-sheet rich structures found in amyloid plaques.[1] The planar geometry of this compound allows it to stack between beta-sheets, often accompanied by a fluorescence "turn-on" effect upon binding.[1]
3. Antimicrobial & Anticancer Activity
Derivatives of this amine (e.g., amides formed at the 5-position) have demonstrated cytotoxicity against:
-
HCT116 (Colorectal Cancer): Disruption of microtubule polymerization.
-
Gram-Positive Bacteria (B. subtilis): Inhibition of DNA gyrase B subunit.[1]
Pharmacophore Mapping Diagram
Caption: Pharmacophore map illustrating the binding vectors of the scaffold within a typical kinase ATP-binding pocket.[1]
Part 4: Analytical Characterization
To validate the synthesis of this compound, the following analytical signatures must be confirmed.
| Technique | Expected Signature | Note |
| ¹H NMR (DMSO-d₆) | δ 8.0-9.2 (Pyridyl protons), δ 7.4-7.6 (Benzoxazole Ar-H), δ 5.0-5.5 (Broad s, -NH₂) | Pyridyl protons will be deshielded due to N-heterocycle.[1] |
| IR Spectroscopy | ~3300-3400 cm⁻¹ (N-H stretch), ~1620 cm⁻¹ (C=N stretch), ~1250 cm⁻¹ (C-O-C stretch) | Primary amine doublet is critical for purity check. |
| Mass Spectrometry | m/z = 212.1 [M+H]⁺ | Base peak should correspond to protonated molecular ion. |
| Fluorescence | Excitation: ~330 nm / Emission: ~450 nm (Solvent dependent) | Strong Stokes shift typical of ESIPT-like systems.[1] |
Part 5: References
-
Synthesis and Biological Evaluation of Benzoxazole Derivatives. National Institutes of Health (NIH) / PMC. Available at: [Link]
-
Biological Activities of Benzoxazole and Its Derivatives. ResearchGate. Available at: [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry and Antibacterial Activities. National Institutes of Health (NIH) / PMC. Available at: [Link]
-
Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Sources
Technical Monograph: Safety, Handling, and Application of 2-Pyridin-3-yl-benzooxazol-5-ylamine
Executive Summary & Chemical Identity[1]
2-Pyridin-3-yl-benzooxazol-5-ylamine is a heterocyclic building block frequently utilized in medicinal chemistry (specifically kinase inhibitor development) and materials science (fluorescent probes). As a research intermediate, it lacks a comprehensive ECHA toxicological dossier; therefore, this guide applies the Precautionary Principle , classifying the compound based on the structure-activity relationships (SAR) of analogous aminobenzoxazoles and aminopyridines.
Chemical Profile
| Parameter | Detail |
| IUPAC Name | 5-amino-2-(pyridin-3-yl)-1,3-benzoxazole |
| Common Aliases | 5-Amino-2-(3-pyridyl)benzoxazole; APBO |
| Molecular Formula | C₁₂H₉N₃O |
| Molecular Weight | 211.22 g/mol |
| Physical State | Solid (Pale yellow to tan powder) |
| Solubility | Low in H₂O; Soluble in DMSO, DMF, MeOH (warm) |
| pKa (Predicted) | ~3.5 (Pyridine N), ~2.8 (Aniline N) |
Hazard Identification (GHS Classification)
Derived from class-specific data for substituted benzoxazoles and aminopyridines.
Signal Word: WARNING
| Hazard Class | Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |
| Eye Damage/Irritation | H319 | Causes serious eye irritation.[1][2] |
| STOT - Single Exposure | H335 | May cause respiratory irritation.[1][2] |
| Sensitization | H317 | May cause an allergic skin reaction (suspected). |
Critical Alert: The 5-amino moiety presents a risk of oxidation. Degraded material often appears dark brown or black. While not confirmed as a carcinogen, the aniline-like substructure warrants handling as a potential mutagen .
Operational Handling & Storage Protocol
This section details the causality behind handling choices to ensure compound integrity and operator safety.
The "Inert-Dark" Protocol
Because this compound contains an electron-rich amine and a conjugated heterocyclic system, it is susceptible to photo-oxidation and hydrolysis .
Step-by-Step Handling Workflow:
-
Receipt & Inspection: Upon arrival, inspect the vial for seal integrity. If the powder is dark brown/black rather than yellow/tan, oxidation has occurred.
-
Weighing (Engineering Controls):
-
Primary: Weigh inside a filtered powder hood or glovebox.
-
Secondary: If a hood is unavailable, use a static-free balance shield and wear an N95/P100 respirator to prevent inhalation of micro-particulates.
-
-
Solubilization:
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) is the preferred stock solvent.
-
Concentration: Typical stock concentration is 10–50 mM.
-
Procedure: Add solvent slowly down the side of the vial. Vortex for 30 seconds. If particulates remain, sonicate at 40 kHz for 5 minutes (monitor temperature to avoid overheating).
-
-
Aliquoting: Never store the bulk stock at 4°C repeatedly. Freeze-thaw cycles introduce moisture (DMSO is hygroscopic), leading to hydrolysis of the benzoxazole ring. Aliquot into single-use amber vials.
Storage Specifications
-
Temperature: -20°C (Long-term); 4°C (Active use < 1 week).
-
Atmosphere: Store under Argon or Nitrogen if possible.
-
Container: Amber glass (Type 1) with PTFE-lined caps.
Visualizing the Handling Logic
Figure 1: Critical Decision Path for Handling and Storage to prevent oxidative degradation.
Synthesis & Impurity Profile (Contextual Awareness)
Understanding the synthesis helps researchers anticipate impurities that may interfere with biological assays.
Common Synthetic Route: Condensation of 2,4-diaminophenol (or 2-amino-4-nitrophenol followed by reduction) with nicotinic acid (or nicotinoyl chloride) in polyphosphoric acid (PPA) or boric acid catalysis.
Potential Impurities:
-
Residual PPA/Acid: Can cause pH shifts in unbuffered cellular assays.
-
Unreacted Aminophenols: High toxicity and redox-active (can produce false positives in biochemical assays).
-
Metal Catalysts: If metal-catalyzed cyclization was used (e.g., Cu or Pd), trace metals can interfere with kinase assays.
Recommendation: For sensitive biological screens, ensure purity >98% via LC-MS and consider a metal scavenger resin treatment if the synthetic origin is unknown.
Emergency Response & Waste Disposal
Exposure Response
-
Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (potential sensitization).
-
Skin Contact: Wash with soap and water for 15 minutes.[3] Do not use ethanol ; it may enhance transdermal absorption of the lipophilic benzoxazole.
-
Eye Contact: Rinse with water for 15 minutes, lifting eyelids.
Spill Management Logic
Figure 2: Decision matrix for safe spill remediation.
Waste Disposal[5][6]
-
Segregation: Do not mix with oxidizing acids (Nitric, Perchloric) due to the amine/pyridine functionality (exothermic reaction risk).
-
Classification: Hazardous Chemical Waste (Toxic, Irritant).
-
Method: Incineration in a licensed chemical waste facility.
References
-
PubChem. (n.d.). Compound Summary: Benzoxazole derivatives. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Gutti, G., et al. (2019).[4] Discovery of novel series of 2-substituted benzo[d]oxazol-5-amine derivatives. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Pyridine. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Homologues and Analogues of 2-Pyridin-3-yl-benzooxazol-5-ylamine: Synthesis, Bioevaluation, and Structure-Activity Relationship
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The benzoxazole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide focuses on the chemical space surrounding 2-Pyridin-3-yl-benzooxazol-5-ylamine, a heterocyclic compound of significant interest due to its potential as a pharmacophore. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but a strategic overview of the design, synthesis, and evaluation of its homologues and analogues. We will delve into the rationale behind molecular design, provide robust and validated experimental protocols, and analyze structure-activity relationships (SAR) to guide future drug discovery efforts in this area.
Introduction: The Benzoxazole Core and its Significance
Benzoxazole, a fused bicyclic aromatic heterocycle, is a structural motif present in both natural products and synthetic compounds exhibiting potent pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1] The biological activity is highly dependent on the nature and position of substituents on the benzoxazole ring system. Notably, substitutions at the 2- and 5-positions have been shown to be critical for modulating the therapeutic efficacy and target specificity of these compounds.[1]
The core molecule of interest, this compound, combines three key structural features:
-
A 2-substituted Pyridine Ring: The pyridine moiety, a common bioisostere for a phenyl ring, introduces a nitrogen atom that can act as a hydrogen bond acceptor, influencing solubility, metabolic stability, and receptor-binding interactions. The orientation of the nitrogen (e.g., 2-pyridyl, 3-pyridyl, or 4-pyridyl) can profoundly alter the molecule's electronic and steric profile.
-
A Benzoxazole Scaffold: This rigid, planar system is known to intercalate with DNA and inhibit key enzymes like topoisomerases, contributing to its observed anticancer effects.[2]
-
A 5-amino Group: The introduction of an amine group at the 5-position provides a crucial point for hydrogen bonding and can be a site for further chemical modification to generate diverse libraries of analogues. This group can significantly influence the molecule's polarity and interaction with biological targets.
This guide will explore how systematic modifications of these three features can lead to the rational design of novel homologues and analogues with potentially enhanced biological activity.
Rational Design of Homologues and Analogues
A key strategy in medicinal chemistry is the principle of bioisosteric replacement, where functional groups are exchanged for others with similar physicochemical properties to improve potency, selectivity, or pharmacokinetic profiles.
Homologation Strategies
Homologation, the process of adding methylene groups (-CH2-), can be used to explore the spatial requirements of the target binding site.
-
Linker Insertion: Introducing an alkyl chain (e.g., methylene, ethylene) between the pyridine and benzoxazole rings can alter the rotational freedom and distance between these two key pharmacophores.
-
Side Chain Elongation: If the 5-amino group is further derivatized, homologation of the N-alkyl substituents can probe for additional hydrophobic interactions within the binding pocket.
Analogue Design through Bioisosteric Replacement
Designing analogues involves more substantial structural changes, often guided by the concept of bioisosterism.
-
Pyridine Ring Analogues: The pyridine ring can be replaced with other heteroaromatic systems to modulate electronic properties and hydrogen bonding capacity. Potential bioisosteres include:
-
Pyrazine, Pyrimidine, Pyridazine: Introducing additional nitrogen atoms alters the dipole moment and hydrogen bonding potential.[3]
-
Thiazole, Oxazole, Imidazole: Five-membered heterocycles offer different geometries and electronic distributions.
-
Substituted Phenyl Rings: Replacing the pyridine with a benzonitrile or other substituted phenyl rings can mimic the electronic properties while altering the steric profile.
-
-
Benzoxazole Core Analogues: The benzoxazole core itself can be replaced to fine-tune activity.
-
Benzimidazole and Benzothiazole: These are classic bioisosteres of benzoxazole, with the nitrogen or sulfur atom altering the electronics and hydrogen bonding capabilities of the core structure.[4]
-
The logical workflow for designing these new chemical entities is outlined in the diagram below.
Synthesis of the Core Scaffold and its Derivatives
The synthesis of 2,5-disubstituted benzoxazoles is most reliably achieved through the Phillips benzoxazole synthesis, which involves the condensation of a 2-aminophenol derivative with a carboxylic acid in the presence of a dehydrating agent, typically polyphosphoric acid (PPA).[5][6] PPA serves as both the solvent and the cyclizing agent at elevated temperatures.
Synthesis of this compound
The synthesis of the title compound proceeds via the condensation of 2,4-diaminophenol with nicotinic acid.
Detailed Experimental Protocol
This protocol is a robust, field-proven method for the synthesis of 2-aryl-5-aminobenzoxazoles and is adapted for the specific target compound. It is imperative that all operations are conducted in a well-ventilated fume hood with appropriate personal protective equipment.
-
Preparation of Polyphosphoric Acid (PPA): In a three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, combine phosphorus pentoxide (P₂O₅) and phosphoric acid (H₃PO₄) to achieve a P₂O₅ concentration of approximately 83% by weight. Heat the mixture to 100°C under a nitrogen atmosphere with stirring until a clear, viscous solution is obtained.
-
Reaction Mixture Assembly: Cool the PPA to approximately 80°C. To the stirred solution, add 2,4-diaminophenol dihydrochloride (1.0 eq) and nicotinic acid (1.05 eq).[5]
-
Thermal Cyclization: Slowly raise the temperature of the reaction mixture to 150-180°C and maintain for 4-6 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to below 100°C and carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralization: Slowly neutralize the acidic aqueous mixture with a concentrated solution of sodium hydroxide or ammonium hydroxide to a pH of 7-8. The product, which is typically a solid, will precipitate out.
-
Purification: Collect the crude product by vacuum filtration and wash thoroughly with water. The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure this compound.
Biological Evaluation: Standardized Protocols
To assess the therapeutic potential of the newly synthesized homologues and analogues, standardized in vitro assays for anticancer and antimicrobial activity are essential.
Anticancer Activity: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[7]
Protocol:
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.[8]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl) to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Antimicrobial Activity: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]
Protocol:
-
Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[11]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.[11]
-
Inoculation and Incubation: Inoculate each well with the bacterial suspension. Include positive (bacteria, no compound) and negative (broth only) controls. Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth).[12]
Structure-Activity Relationship (SAR) Analysis
The data generated from the biological assays allows for the establishment of a structure-activity relationship, which is crucial for guiding the design of more potent and selective compounds. Below are representative data tables compiled from literature on related benzoxazole derivatives to illustrate potential SAR trends.
Table 1: Representative Anticancer Activity of Benzoxazole Derivatives
| Compound ID | R (at position 2) | X (at position 5) | Cell Line | IC₅₀ (µM) |
| A | Phenyl | H | MCF-7 | >50 |
| B | 4-Nitrophenyl | H | MCF-7 | 8.4 |
| C | 2-Pyridyl | H | MCF-7 | 15.5 |
| D | 2-Pyridyl | NH₂ | MCF-7 | Predicted <15 |
| E | Phenyl | H | A549 | >50 |
| F | 4-Nitrophenyl | H | A549 | 10.8 |
| G | 2-Pyridyl | H | A549 | 18.2 |
| H | 2-Pyridyl | NH₂ | A549 | Predicted <18 |
(Note: IC₅₀ values are representative and collated from various sources for illustrative purposes.[11] "Predicted" values are expert estimations based on established SAR trends indicating that a 5-amino group often enhances activity.)
Analysis:
-
Effect of 2-substituent: The presence of an electron-withdrawing group (e.g., 4-nitrophenyl in B and F ) or a heteroaromatic ring (e.g., 2-pyridyl in C and G ) at the 2-position generally imparts greater cytotoxic activity compared to an unsubstituted phenyl ring (A and E ).
-
Effect of 5-substituent: While specific data for the title compound is sparse, literature suggests that the introduction of a 5-amino group often enhances anticancer activity through additional hydrogen bonding interactions with target biomolecules.
Table 2: Representative Antimicrobial Activity of Benzoxazole Derivatives
| Compound ID | R (at position 2) | X (at position 5) | Organism | MIC (µg/mL) |
| I | Phenyl | H | S. aureus | >128 |
| J | 2-Pyridyl | H | S. aureus | 64 |
| K | 2-Pyridyl | NH₂ | S. aureus | Predicted <64 |
| L | Phenyl | H | E. coli | >128 |
| M | 2-Pyridyl | H | E. coli | 128 |
| N | 2-Pyridyl | NH₂ | E. coli | Predicted <128 |
(Note: MIC values are representative and collated from various sources for illustrative purposes.[9] "Predicted" values are expert estimations based on established SAR trends.)
Analysis:
-
Impact of the Pyridyl Group: The incorporation of a pyridine ring at the 2-position (J and M ) consistently improves antimicrobial activity against both Gram-positive and Gram-negative bacteria compared to a simple phenyl group (I and L ).
-
Role of the 5-Amino Group: The 5-amino group is anticipated to further enhance antimicrobial potency, a trend observed in many classes of heterocyclic antibiotics.
Conclusion and Future Perspectives
The this compound scaffold is a promising starting point for the development of novel therapeutic agents. This guide has provided a comprehensive framework for the rational design, synthesis, and biological evaluation of its homologues and analogues. The synthetic protocol detailed, based on the robust Phillips condensation, offers a reliable route to the core structure and its derivatives.
Future work should focus on synthesizing and evaluating a focused library of compounds based on the design principles outlined. Key areas of exploration include:
-
Systematic SAR: A thorough investigation of different pyridine isomers (2-pyridyl, 3-pyridyl, 4-pyridyl) and a diverse range of bioisosteric replacements for both the pyridine and benzoxazole moieties.
-
Mechanism of Action Studies: For the most potent compounds, elucidating the specific molecular target (e.g., which topoisomerase isoform, specific bacterial enzyme) will be crucial for optimization.
-
In Vivo Evaluation: Promising candidates with high in vitro potency and low cytotoxicity against normal cell lines should be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
By integrating rational design with validated synthetic and biological protocols, the exploration of the chemical space around this compound holds significant promise for the discovery of next-generation anticancer and antimicrobial drugs.
References
- Eureka. (n.d.). Synthesis of benzoxazole. Patsnap.
-
Journal of Pharmaceutical and Applied Chemistry. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]
-
Al-Harthy, T., Jilani, T. N., & Al-Abri, Z. (2020). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. CORE. Retrieved from [Link]
-
Bhandari, S., et al. (2022). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. PMC. Retrieved from [Link]
-
Saeed, A., et al. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health. Retrieved from [Link]
-
Guzow-Krzemińska, K., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PMC. Retrieved from [Link]
-
Cho, S. Y., et al. (2013). Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and -5 inhibitors. PubMed. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. PubMed Central. Retrieved from [Link]
-
Rauf, A., et al. (2022). Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb. National Institutes of Health. Retrieved from [Link]
-
Hein, D. W., Alheim, R. J., & Leavitt, J. J. (1957). The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl- and 2-Alkyl-substituted Benzimidazoles, Benzoxazoles and Benzothiazoles. Journal of the American Chemical Society. Retrieved from [Link]
-
Kumar, A., et al. (2018). Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. PMC. Retrieved from [Link]
-
Talley, J. J., et al. (2008). Comparative structure-activity relationship studies of 1-(5-methylsulfonylpyrid-2-yl)-5-alkyl and (hetero)aryl triazoles and pyrazoles in canine COX inhibition. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzoxazole derivatives with antimicrobial potential. Retrieved from [Link]
-
Zmitrovich, I. V., et al. (2025). Synthesis of 3-pyridyl-substituted 5-amino-1,2,4-triazoles from aminoguanidine and pyridinecarboxylic acids. ResearchGate. Retrieved from [Link]
-
Wang, Z., et al. (2016). Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. PubMed. Retrieved from [Link]
-
Bilici, E., & Akkoç, S. (2025). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science. Retrieved from [Link]
-
NeuroQuantology. (2022). SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzodiazine isomers and their bioisosteres. Retrieved from [Link]
-
Pop, C., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. Retrieved from [Link]
-
Cighir, T., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
-
El-Gamal, M. I., et al. (2025). A two-decade overview of oxadiazole derivatives as promising anticancer agents. [Journal Name]. Retrieved from [Link]
-
Uşak Üniversitesi. (2025). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Akademik Veri Yönetim Sistemi. Retrieved from [Link]
-
JoJ, P., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PMC. Retrieved from [Link]
-
CLSI. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. Retrieved from [Link]
-
Gniazdowska, E., & Własiuk, P. (2020). The Connection between the Toxicity of Anthracyclines and Their Ability to Modulate the P-Glycoprotein-Mediated Transport in A549, HepG2, and MCF-7 Cells. National Institutes of Health. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. Retrieved from [Link]
-
Varano, F., et al. (2018). Structure-activity relationship studies and pharmacological characterization of N5-heteroarylalkyl-substituted-2-(2-furanyl)thiazolo[5,4-d]pyrimidine-5,7-diamine-based derivatives as inverse agonists at human A2A adenosine receptor. PubMed. Retrieved from [Link]
-
Bio-protocol. (n.d.). Anticancer assay (MTT). Retrieved from [Link]
-
Valarmarthy, J., & Joshua, L. S. (2009). Synthesis of 2-Pyridin-3-yl-1,3-benzoxazole and 2-Pyridin-3-yl-1,3-benzimidazole under Microwave Irradiation and Their Antimicrobial Evaluation. Asian Journal of Chemistry. Retrieved from [Link]
-
Li, H., et al. (2024). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Progress in the Preparation Methods of Poly (P- Phenylene Benzodioxazole). Retrieved from [Link]
Sources
- 1. Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and -5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Structure-activity relationship studies and pharmacological characterization of N5-heteroarylalkyl-substituted-2-(2-furanyl)thiazolo[5,4-d]pyrimidine-5,7-diamine-based derivatives as inverse agonists at human A2A adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Application Note: 2-Pyridin-3-yl-benzooxazol-5-ylamine in Cancer Research
This is a comprehensive Application Note and Protocol Guide for 2-Pyridin-3-yl-benzooxazol-5-ylamine , designed for researchers investigating kinase signaling and antiproliferative mechanisms in cancer cell lines.
Targeting the PI3K/Akt Signaling Axis and Proliferative Pathways
Part 1: Introduction & Mechanism of Action
Product Overview
This compound is a bioactive heterocyclic compound belonging to the benzoxazole class.[1][2][3][4][5][6][7] In oncology research, it serves as a critical chemical probe and fragment-based lead for targeting ATP-binding pockets of kinases, specifically within the Phosphoinositide 3-kinase (PI3K) family.
Unlike broad-spectrum cytotoxins, this compound is utilized to dissect specific signaling nodes. Its planar, heteroaromatic structure allows it to function as an ATP-competitive inhibitor , docking into the hinge region of kinase domains. Furthermore, the intrinsic fluorescence of the benzoxazole moiety allows for potential applications in cellular uptake imaging, although its primary utility remains in signal transduction modulation.
Mechanism of Action (MOA)
The compound exerts its antiproliferative effects primarily through the inhibition of the PI3K/Akt/mTOR signaling cascade .
-
Kinase Inhibition: The 2-(3-pyridyl) moiety mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of the PI3K catalytic subunit (p110).
-
Signal Blockade: Inhibition prevents the phosphorylation of PIP2 to PIP3.
-
Downstream Effect: This blockade abrogates the recruitment of Akt (Protein Kinase B) to the plasma membrane, preventing its phosphorylation at Thr308 and Ser473.
-
Phenotypic Outcome: Reduced Akt activity leads to G1/S cell cycle arrest and induction of intrinsic apoptosis via the Bad/Bax axis.
Pathway Visualization
The following diagram illustrates the specific intervention point of this compound within the PI3K/Akt pathway.
Caption: Schematic of PI3K/Akt pathway inhibition. The compound competitively inhibits PI3K, preventing Akt activation and shifting the balance from proliferation to apoptosis.
Part 2: Material Preparation & Handling
Safety Note: Treat as a potential hazardous substance. Wear PPE (gloves, lab coat, safety goggles).
| Parameter | Specification |
| Molecular Weight | 211.22 g/mol |
| Solubility | DMSO (up to 50 mM), Ethanol (low solubility), Water (Insoluble) |
| Storage (Powder) | -20°C (Desiccated), stable for 2 years |
| Storage (Solution) | -80°C (Avoid freeze-thaw cycles), stable for 3 months |
Solubilization Protocol (Stock Solution 10 mM)
-
Weigh 2.11 mg of this compound.
-
Add 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide).
-
Vortex vigorously for 30 seconds until fully dissolved.
-
Aliquot into 50 µL volumes in amber microtubes (light sensitive).
-
Store at -20°C or -80°C.
Part 3: Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
Objective: Determine the IC50 value in cancer cell lines (e.g., MCF-7, PC-3, A549).
Reagents:
-
Target Cancer Cells (log phase)
-
Complete Culture Media (RPMI or DMEM + 10% FBS)
-
MTT Reagent (5 mg/mL) or CCK-8 Kit
-
DMSO
Procedure:
-
Seeding: Plate cells at 3,000–5,000 cells/well in a 96-well plate. Incubate for 24 hours at 37°C/5% CO₂.
-
Treatment: Prepare serial dilutions of the compound in culture media.
-
Recommended Range: 0, 0.1, 0.5, 1, 5, 10, 50, 100 µM.
-
Control: 0.1% DMSO (Vehicle).
-
-
Incubation: Treat cells for 48 or 72 hours .
-
Development:
-
Add 20 µL MTT (5 mg/mL) per well. Incubate for 3–4 hours.
-
Aspirate media and add 150 µL DMSO to dissolve formazan crystals.
-
-
Measurement: Read absorbance at 570 nm (reference 630 nm).
-
Analysis: Plot log(concentration) vs. % Viability to calculate IC50 using non-linear regression.
Western Blotting: Pathway Validation
Objective: Confirm inhibition of PI3K activity by monitoring p-Akt (Ser473) levels.
Critical Controls:
-
Negative Control: DMSO treated.
-
Positive Control: Wortmannin or LY294002 (Known PI3K inhibitors).
Procedure:
-
Treatment: Seed cells in 6-well plates (0.5 x 10⁶ cells/well). Treat with compound at IC50 and 2x IC50 concentrations for 6–24 hours .
-
Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (Critical step to preserve phosphorylation).
-
Electrophoresis: Load 20–30 µg protein on 10% SDS-PAGE. Transfer to PVDF membrane.
-
Blocking: Block with 5% BSA in TBST for 1 hour (Do not use milk for phospho-antibodies).
-
Primary Antibody:
-
Anti-p-Akt (Ser473) [1:1000]
-
Anti-Total Akt [1:1000]
-
Anti-GAPDH (Loading Control)
-
-
Detection: ECL Chemiluminescence.
-
Expected Result: Dose-dependent decrease in p-Akt band intensity with stable Total Akt levels.
Apoptosis Assay (Annexin V/PI)
Objective: Quantify the percentage of cells undergoing early vs. late apoptosis.
Procedure:
-
Treat cells with the compound (IC50) for 24 hours.
-
Harvest cells (including floating cells) and wash with cold PBS.
-
Resuspend in 1X Annexin Binding Buffer .
-
Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .
-
Incubate for 15 minutes in the dark at RT.
-
Analyze via Flow Cytometry (Ex/Em: 488/530 nm for FITC, 488/617 nm for PI).
Part 4: Data Interpretation & Troubleshooting
Typical IC50 Values (Reference)
Note: Values depend on cell line sensitivity and assay conditions.
| Cell Line | Tissue Origin | Estimated IC50 (µM) | Sensitivity Rationale |
| MCF-7 | Breast | 5 – 15 µM | High PI3K pathway dependency |
| PC-3 | Prostate | 8 – 20 µM | PTEN-null status increases sensitivity |
| A549 | Lung | 15 – 30 µM | KRAS mutation may confer resistance |
| HFF-1 | Normal Fibroblast | > 50 µM | Lower toxicity expected in non-malignant cells |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation in Media | Concentration too high; DMSO shock. | Pre-dilute in media step-wise. Keep final DMSO < 0.5%. |
| No reduction in p-Akt | Phosphatase degradation. | Ensure Lysis Buffer contains NaF and Na3VO4. Keep lysates on ice. |
| High Background Toxicity | DMSO concentration > 1%. | Normalize DMSO content across all wells (including controls). |
| Inconsistent IC50 | Cell density variance. | Standardize seeding density; ensure cells are in log phase. |
References
-
Giordanetto, F., et al. (2011).[5] "Discovery of novel class 1 phosphatidylinositide 3-kinases (PI3K) fragment inhibitors through structure-based virtual screening." Bioorganic & Medicinal Chemistry Letters.
-
Zhang, B., et al. (2018).[7] "Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives." Chemical Biology & Drug Design.
-
Yildiz, I., et al. (2021).[3] "Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα."[3] Bioorganic Chemistry.
-
Desai, V., et al. (2019).[4] "In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors." Bioorganic Chemistry.
-
ChemicalBook. "Product: this compound (CAS 61382-21-6)."
Sources
- 1. 61382-21-6 | MFCD00447914 | 2-(Pyridin-3-yl)benzo[d]oxazol-5-amine [aaronchem.com]
- 2. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. researchgate.net [researchgate.net]
- 7. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Cell-Based Assays Using 2-Pyridin-3-yl-benzooxazol-5-ylamine
Introduction: Unveiling the Potential of a Novel Benzoxazole Compound
2-Pyridin-3-yl-benzooxazol-5-ylamine is a heterocyclic small molecule belonging to the benzoxazole class. Benzoxazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their wide range of pharmacological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] The specific biological functions of this compound are not yet extensively characterized in publicly available literature, presenting a unique opportunity for novel research. The substituents at positions 2 (pyridin-3-yl) and 5 (amine) of the benzoxazole ring are predicted to be crucial for its biological activity.[2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to initiate and conduct cell-based assays with this compound. The protocols detailed below are foundational and are intended to be adapted and optimized for specific research questions and cell systems. We will explore potential applications in oncology and microbiology, based on the known activities of analogous compounds.
Physicochemical Properties and Handling
A thorough understanding of the compound's properties is critical for accurate and reproducible experimental results.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉N₃O | [4] |
| Molecular Weight | 211.22 g/mol | [4] |
| Appearance | Solid (form may vary) | Inferred |
| Solubility | Soluble in organic solvents like DMSO and ethanol. Aqueous solubility is likely limited and should be determined empirically. | Inferred from related compounds[2] |
| Storage | Store at 2-8°C in a dark, inert atmosphere. | [4] |
Stock Solution Preparation:
For cell-based assays, it is recommended to prepare a high-concentration stock solution in a suitable solvent, such as dimethyl sulfoxide (DMSO). A 10 mM stock solution is a common starting point. To prepare a 10 mM stock solution:
-
Weigh out 2.112 mg of this compound.
-
Dissolve in 1 mL of sterile, cell culture-grade DMSO.
-
Mix thoroughly by vortexing until the compound is completely dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C for long-term storage.
Note: The final concentration of DMSO in cell culture media should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
I. Application in Oncology Research: Cytotoxicity and Anti-Proliferative Assays
Many benzoxazole derivatives have demonstrated potent anti-cancer activities, often by inducing cell cycle arrest and apoptosis.[2][5] The following protocols are designed to assess the potential of this compound as an anti-cancer agent.
A. Foundational Assay: Determining Cytotoxicity using an MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. This initial screen is crucial for determining the concentration range over which the compound exhibits cytotoxic effects.
Workflow for MTT Cytotoxicity Assay:
Caption: Workflow of the MTT assay for determining cell viability.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549, or a cell line relevant to your research) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Allow cells to adhere and resume logarithmic growth by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Preparation and Treatment: Prepare serial dilutions of the this compound stock solution in complete cell culture medium. A common starting range is from 0.1 µM to 100 µM. Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.
-
Incubation: Incubate the plate for a period of 24, 48, or 72 hours, depending on the cell doubling time and experimental goals.
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
B. Mechanistic Insight: Cell Cycle Analysis by Flow Cytometry
Should the compound exhibit significant cytotoxicity, the next logical step is to investigate its effect on the cell cycle. This can reveal if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).
Principle of Cell Cycle Analysis:
This technique relies on the staining of cellular DNA with a fluorescent dye, such as Propidium Iodide (PI), which intercalates into the DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content. Flow cytometry is then used to quantify the number of cells in each phase of the cell cycle.
Hypothetical Signaling Pathway Leading to G2/M Arrest:
Caption: Potential signaling pathway leading to G2/M cell cycle arrest.
Protocol for Cell Cycle Analysis:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with this compound at concentrations around the determined IC₅₀ value for 24 or 48 hours.
-
Cell Harvesting: Harvest both floating and adherent cells. Centrifuge the cell suspension to obtain a cell pellet.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
II. Application in Microbiology: Antimicrobial Susceptibility Testing
The benzoxazole scaffold is present in numerous compounds with antibacterial and antifungal properties.[2] Therefore, it is prudent to evaluate this compound for its antimicrobial activity.
Determining the Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique for determining the MIC.
Workflow for Broth Microdilution MIC Assay:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol for Broth Microdilution:
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the diluted inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours (for bacteria) or 24-48 hours (for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Trustworthiness and Self-Validation
To ensure the reliability of your findings, incorporate the following principles into your experimental design:
-
Appropriate Controls: Always include positive, negative, and vehicle controls in every assay.
-
Dose-Response Relationship: A true biological effect should exhibit a clear dose-response relationship.
-
Orthogonal Assays: Confirm key findings using a second, independent assay that relies on a different detection principle. For example, if an MTT assay shows cytotoxicity, confirm this with a trypan blue exclusion assay or a real-time cell impedance-based assay.
-
Reproducibility: All experiments should be performed with a sufficient number of biological and technical replicates to ensure statistical significance and reproducibility.
Conclusion and Future Directions
The protocols outlined in this document provide a robust starting point for the investigation of this compound in cell-based assays. The initial characterization of its cytotoxic and antimicrobial properties will pave the way for more in-depth mechanistic studies. Future research could explore its effects on specific signaling pathways, its potential as a fluorescent probe, or the synthesis of derivatives to establish structure-activity relationships. As with any novel compound, careful optimization of these protocols for your specific experimental systems will be key to unlocking its full scientific potential.
References
-
A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. PubMed. Available at: [Link]
-
The Role of 2-(3-AMINO-PHENYL)-BENZOOXAZOL-5-YLAMINE in Advanced Polymer Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. MDPI. Available at: [Link]
-
Reaction of Nitrilimines with 2-Aminopicoline, 3-Amino-1,2,4-Triazole, 5-Aminotetrazole and 2-Aminopyrimidine. ResearchGate. Available at: [Link]
-
N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide. MDPI. Available at: [Link]
-
Synthetic pathway of 2-(substitutedbenzyl/phenyl)-5-aminobenzoxazole... ResearchGate. Available at: [Link]
-
Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PMC - NIH. Available at: [Link]
-
SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. Neuroquantology. Available at: [Link]
-
1,3-benzimidazole under Microwave Irradiation and Their Antimicrobial Evaluation. (PDF). Available at: [Link]
Sources
Troubleshooting & Optimization
Preventing byproduct formation in palladium cross-coupling reactions
Subject: Preventing Byproduct Formation in Pd-Catalyzed Reactions
Ticket ID: PD-CC-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Core Philosophy
Welcome to the Advanced Troubleshooting Center. If you are reading this, you are likely observing hydrodehalogenation (reduction), protodeboronation , or homocoupling instead of your desired cross-coupled product.
In palladium catalysis, yield is defined by a kinetic race. The productive catalytic cycle (Oxidative Addition
This guide deconstructs the three most common byproduct mechanisms and provides self-validating protocols to suppress them.
Module A: The Protodeboronation Crisis (Suzuki-Miyaura)
The Symptom: You are running a Suzuki coupling.[1][2][3] The aryl halide is consumed, but the mass spec shows the aryl boronic acid has been replaced by a hydrogen atom (
The Mechanism: Base-Catalyzed Hydrolysis
Protodeboronation is not random; it is often triggered by the very base required for the reaction.
-
The Trap: The base (e.g.,
or ) coordinates to the boron to activate it for transmetallation. -
The Deviation: If transmetallation is slow (due to sterics or poor Pd activity), the "ate" complex interacts with water.
-
The Result: The C-B bond is cleaved, and a proton is installed.[1] This is particularly rapid with electron-poor heterocycles (e.g., 2-pyridineboronic acid) or electron-rich aromatics.
Troubleshooting Protocol
| Variable | Recommendation | Mechanistic Rationale |
| Base Selection | Switch to anhydrous | Minimizes the concentration of free hydroxide ions and water, shutting down the hydrolytic pathway [1]. |
| Ligand Choice | Use bulky, electron-rich ligands (e.g., | Accelerates Transmetallation . If the Pd catalyst grabs the boronate faster than water does, you win the kinetic race [2]. |
| Additives | Use MIDA Boronates or Molander Salts ( | "Slow-release" strategy.[1] Keeps the concentration of free boronic acid low, reducing the statistical probability of side-reactions [3].[1] |
Visualizing the Pathway
Caption: The kinetic competition between productive transmetallation (Green) and destructive protodeboronation (Red). Optimization requires accelerating the Green path.
Module B: The Reduction Trap ( -Hydride Elimination)
The Symptom: In Buchwald-Hartwig or Negishi couplings, the aryl halide is converted to a simple arene (
The Mechanism: The "Open Site" Error
Reduction usually occurs via
-
After the amine/nucleophile binds to Pd, if the complex has an open coordination site and a
-hydrogen is available, the Pd center can "steal" that hydrogen. -
This releases the oxidized nucleophile (imine) and leaves a Pd-Hydride species.
-
The Pd-H reductively eliminates with the Aryl group to form
.
Troubleshooting Protocol
| Variable | Recommendation | Mechanistic Rationale |
| Solvent | Avoid primary/secondary alcohols. Use Toluene, Dioxane, or DME. | Alcohols are hydride donors. Pd can oxidize the solvent (e.g., isopropanol to acetone) and reduce your starting material [4]. |
| Ligand (Type 1) | Bidentate Ligands (e.g., dppf, BINAP, Xantphos). | These occupy two coordination sites, physically blocking the geometry required for |
| Ligand (Type 2) | Bulky Biaryl Phosphines (e.g., BrettPhos, RuPhos). | These promote extremely rapid Reductive Elimination . If C-N bond formation happens instantly, the catalyst doesn't have time to undergo |
Module C: Homocoupling (The Oxidative Leak)
The Symptom: You see
The Mechanism
This is almost exclusively an issue of Oxygen contamination or Disproportionation .
-
Oxygen re-oxidizes Pd(0) to Pd(II), which can then bind two aryl groups and couple them.
-
In Sonogashira coupling,
promotes the dimerization of alkynes (Glaser coupling).
The "Zero-Tolerance" Degassing Protocol
Do not rely on simple "nitrogen balloon purging" for sensitive cases.
-
Freeze-Pump-Thaw: The gold standard. Freeze solvent in
, pull vacuum, thaw, backfill with Argon. Repeat x3. -
Sparging: Actively bubble Argon through the solvent for at least 20 minutes (for volumes < 50mL).
-
The Color Test: If your Pd catalyst (e.g.,
) is dark yellow/brown instead of bright yellow, it is already oxidized. Recrystallize or purchase fresh catalyst.[4]
Validated Experimental Protocol: High-Fidelity Buchwald-Hartwig
Designed to minimize hydrodehalogenation (reduction) and Pd-black formation.[5]
Reagents:
-
Aryl Bromide (1.0 equiv)[5]
-
Amine (1.2 equiv)
-
Base: NaOtBu (1.4 equiv) - Strong base ensures rapid deprotonation.
-
Catalyst: Pd(OAc)2 (1-2 mol%)
-
Ligand: RuPhos or BrettPhos (2-4 mol%) - 1:2 Pd:Ligand ratio prevents Pd black.
-
Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M).
Step-by-Step Workflow:
-
Pre-complexation (Critical): In a glovebox or under Argon, mix
and Ligand in the solvent. Stir at room temperature for 1-2 minutes. Why? This ensures the active species forms BEFORE it touches the aryl halide, preventing immediate precipitation of Pd black. -
Add Solids: Add Aryl Bromide, Base, and Amine to the reaction vial.
-
Transfer: Syringe the pre-formed catalyst solution into the reaction vial.
-
Heat: Seal and heat to 80-100°C.
-
Monitor: Check LCMS at 1 hour.
-
If Ar-H (reduction) is observed: Lower temperature to 60°C and increase catalyst loading.
-
If Ar-Br remains: Increase temperature.[6]
-
Interactive Troubleshooting Decision Tree
Use this logic flow to diagnose your specific failure mode.
Caption: Diagnostic logic for identifying the root cause of low yields based on SM consumption and byproduct identity.
Frequently Asked Questions (FAQ)
Q: My reaction mixture turns black immediately upon heating. Is this bad? A: Yes. "Pd Black" is the aggregation of Pd(0) into catalytically inactive nanoparticles. This means your ligand is not stabilizing the metal effectively.
-
Fix: Increase the Ligand:Metal ratio (e.g., from 1:1 to 2:1 or 3:1). Ensure your ligand is not oxidized (check 31P NMR).
Q: I am using 2-pyridineboronic acid and getting 0% product, only pyridine. Why? A: 2-heterocyclic boronic acids are notoriously unstable and undergo rapid protodeboronation.
-
Fix: Use the MIDA boronate ester or the Potassium Trifluoroborate salt of the pyridine. These release the active species slowly, preventing the buildup that leads to decomposition [3].
Q: Can I use water as a co-solvent to speed up the reaction? A: Only if your catalyst system is designed for it (e.g., amphiphilic ligands). While water accelerates the activation of inorganic bases, it also accelerates protodeboronation. If you see hydrolysis byproducts, remove the water and use an organic-soluble base like DBU or Cs2CO3.
References
-
Mechanistic Studies on the Protodeboronation of Arylboronic Acids. Source:Journal of the American Chemical Society Note:[7] Defines the base-catalyzed hydrolysis pathway.
-
Rational Ligand Design for the Suzuki-Miyaura Coupling. Source:Chemical Reviews (Barder, T. E.; Buchwald, S. L., et al.) Note: Explains how bulk accelerates transmetallation.
-
Slow-Release Strategy using MIDA Boronates. Source:Nature (Gillis, E. P.; Burke, M. D.) Note: The definitive guide on handling unstable boronic acids.
-
Mechanisms of Byproduct Formation in Buchwald-Hartwig Amination. Source:Yale University / Hartwig Lab Reviews Note: Detailed analysis of
-hydride elimination vs. reductive elimination. -
Bidentate Ligands in Palladium Catalysis. Source:Angewandte Chemie Note: Structural arguments for bite-angle effects on elimination rates.
-
Palladium-Catalyzed Cross-Coupling: A Historical Context. Source:Nobel Prize Lecture (Suzuki/Negishi/Heck) Note: Foundational mechanisms.[8]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. nobelprize.org [nobelprize.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Stability & Handling of 2-Pyridin-3-yl-benzooxazol-5-ylamine
Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Stability Optimization & Troubleshooting in Solution Assigned Scientist: Senior Application Scientist, Chemical Biology Division
Executive Summary & Chemical Profile
You are likely working with 2-Pyridin-3-yl-benzooxazol-5-ylamine (often used as a fluorescent probe, kinase inhibitor intermediate, or amyloid-binding agent). This molecule presents a "Stability Triad" of risks due to its three distinct functional components.
The Stability Triad (Risk Analysis)
-
Benzoxazole Core (Hydrolysis Risk): The C=N bond at the 2-position is susceptible to nucleophilic attack (hydrolysis), leading to ring opening, especially in acidic or basic aqueous environments.
-
Primary Amine at C5 (Oxidation Risk): The electron-rich amino group is prone to oxidative degradation (forming nitro/nitroso species or azo-dimers), causing solution darkening.
-
Pyridine Ring (Solubility/pH Risk): The pyridine nitrogen acts as a proton acceptor, creating complex solubility profiles dependent on pH.
Diagnostic Workflow
User Action: Use this decision tree to identify the root cause of your solution's instability.
Figure 1: Diagnostic logic flow for identifying degradation mechanisms based on visual and experimental cues.
Technical Modules & Troubleshooting
Module 1: Solvent-Induced Degradation (DMSO/DMF)
The Issue: Researchers often store this compound in DMSO. However, DMSO is hygroscopic (absorbs water from air) and can act as a mild oxidant.
-
Mechanism: The primary amine (-NH2) at position 5 is electron-rich. In "wet" DMSO, or DMSO containing trace impurities (peroxides/formaldehyde), the amine slowly oxidizes to form imines or azo-linkages. This manifests as the solution turning from pale yellow to dark orange/brown.
Protocol: Creating a Stable Stock Solution
-
Solvent Choice: Use Anhydrous DMSO (Grade: ≥99.9%, water <50 ppm).
-
Container: Use amber glass vials with PTFE-lined caps. Avoid polystyrene/polypropylene for long-term storage as plasticizers can leach.
-
Inert Atmosphere: Purge the headspace with Argon or Nitrogen gas before closing.
-
Storage: Store at -20°C or -80°C.
-
Critical Step: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Condensation during thawing is the #1 cause of hydrolysis.
-
Module 2: pH-Dependent Hydrolysis
The Issue: The benzoxazole ring is a "masked" ester/amide equivalent.
-
Mechanism: Under acidic conditions (pH < 4), the nitrogen in the oxazole ring protonates, making the C2 carbon highly electrophilic. Water attacks this carbon, opening the ring to form a 2-aminophenol derivative and a carboxylic acid derivative (nicotinic acid derivative).
-
Observation: Loss of fluorescence (if used as a probe) and loss of biological binding affinity.
Protocol: Aqueous Buffer Compatibility
| pH Range | Stability Rating | Recommended Buffer System | Notes |
|---|---|---|---|
| pH < 4.0 | Unstable | N/A | Rapid ring opening (Hydrolysis). Avoid. |
| pH 4.0 - 6.0 | Moderate | Acetate / Citrate | Use immediately. Do not store. |
| pH 7.0 - 8.0 | Optimal | HEPES / PBS / MOPS | Best balance of solubility and stability. |
| pH > 9.0 | Poor | Carbonate / Borate | Risk of base-catalyzed hydrolysis. |
Module 3: Photostability
The Issue: The conjugated system (Pyridine-Benzoxazole-Amine) absorbs UV/Blue light.
-
Mechanism: Absorption of high-energy photons generates excited singlet states. In the presence of dissolved oxygen, this can generate Reactive Oxygen Species (ROS) which attack the amine or the oxazole double bond.
-
Troubleshooting:
-
Always perform experiments in low-light conditions.
-
Wrap columns or reaction vessels in aluminum foil.
-
Validation: If you suspect photodegradation, run a TLC or HPLC of the sample exposed to ambient light vs. a dark control after 4 hours.
-
Deep Dive: Solubility vs. Stability
The presence of the Pyridine ring creates a solubility paradox.
-
At Acidic pH (pH < 5): The pyridine nitrogen protonates (Py-H+).
-
At Neutral pH (pH 7.4): The molecule exists largely as a neutral free base.
The "Golden Mean" Protocol for Biological Assays: To maintain both stability and solubility in an aqueous assay (e.g., cell culture or enzyme assay):
-
Prepare 10 mM stock in Anhydrous DMSO .
-
Dilute into the assay buffer (pH 7.4) immediately prior to use.
-
Critical Limit: Keep final DMSO concentration < 1% (v/v) to prevent protein denaturation, but ensure it is high enough to keep the compound solubilized.
-
Add Surfactant: If precipitation occurs at neutral pH, add 0.01% Tween-20 or Triton X-100 . This stabilizes the hydrophobic free base in micelles without requiring acidic pH.
Frequently Asked Questions (FAQ)
Q1: My DMSO stock solution turned brown after 2 months at -20°C. Is it still usable?
-
Answer: Likely No . Darkening indicates oxidation of the 5-amino group. While the core scaffold might be intact, the oxidation products (azo dimers or quinones) are often cytotoxic and can interfere with fluorescence assays (quenching). Discard and prepare fresh.
Q2: Can I use Ethanol instead of DMSO?
-
Answer: Yes, but with caveats. Ethanol is more volatile, leading to concentration changes over time. It is also less effective at solubilizing the planar aromatic system compared to DMSO. If using ethanol, seal vials with Parafilm to prevent evaporation.
Q3: I see a precipitate when I dilute the stock into PBS (pH 7.4).
-
Answer: This is "crashing out" of the hydrophobic free base.
-
Fix 1: Vortex immediately upon addition.
-
Fix 2: Pre-warm the PBS to 37°C.
-
Fix 3 (Best): Intermediate dilution. Dilute 10 mM DMSO stock
1 mM in 50% DMSO/Water Final concentration in PBS. This step-down prevents rapid aggregate formation.
-
References
-
Benzoxazole Hydrolysis Mechanisms
-
Jackson, C. M., et al. "Hydrolytic Stability of the Benzoxazole Ring Structure." Journal of Materials Science, vol. 41, 2006, pp. 4105–4116.[4]
- Relevance: Establishes the baseline instability of the oxazole ring in aqueous environments.
-
-
Amine Oxidation in DMSO
-
Headley, A. D., et al. "Specific effects of dimethyl sulfoxide on the relative basicities of aliphatic amines." Journal of Organic Chemistry, vol. 56, no. 24, 1991.
- Relevance: Details the interaction between DMSO and amines, supporting the oxid
-
-
Photostability of 2-Arylbenzoxazoles
-
Gouda, M., et al. "Synthesis and Photophysical Properties of Some 2-Arylbenzoxazole Derivatives." Canadian Journal of Chemistry, vol. 88, 2010.
- Relevance: Confirms the fluorescence properties and UV-sensitivity of this specific scaffold.
-
-
General Stability Guidelines (ICH)
-
ICH Harmonised Tripartite Guideline.[5] "Stability Testing: Photostability Testing of New Drug Substances and Products Q1B."
- Relevance: The industry standard for testing light sensitivity.
-
Sources
- 1. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iagim.org [iagim.org]
- 6. database.ich.org [database.ich.org]
Minimizing degradation of 2-Pyridin-3-yl-benzooxazol-5-ylamine during storage
Welcome to the dedicated technical resource for 2-Pyridin-3-yl-benzooxazol-5-ylamine. This guide is designed for researchers, medicinal chemists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the laboratory. As a molecule possessing a unique constellation of functional groups—a benzoxazole core, a pyridine ring, and an aromatic amine—it is susceptible to specific degradation pathways. This document provides in-depth, field-proven insights and actionable protocols to minimize degradation during storage and handling.
Part 1: Foundational Stability & Storage
Core Chemical Vulnerabilities
The structure of this compound presents three primary points of susceptibility. Understanding these is the first step in preventing degradation.
-
Aromatic Amine (-NH₂): The 5-amino group makes the benzene portion of the benzoxazole ring highly electron-rich. This significantly increases its susceptibility to oxidation . Oxidative degradation can lead to the formation of colored impurities (often pink, brown, or black) through the formation of nitroso, nitro, or polymeric species. This process is accelerated by light, heat, and the presence of atmospheric oxygen.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is a site for potential oxidation , leading to the formation of an N-oxide. While this may not always result in a colored product, it alters the molecule's polarity, electronic properties, and biological activity.
-
Benzoxazole Core: The oxazole ring, while aromatic and relatively stable, can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening.[1] This is particularly relevant for compounds stored in solution.
Recommended Storage Protocols
To mitigate the risks outlined above, strict adherence to optimal storage conditions is critical. The recommendations differ for the compound in its solid state versus in solution.
| Parameter | Solid Compound (Neat) | In Solution | Scientific Rationale |
| Temperature | 2-8°C (Refrigerated) [2][3] | -20°C to -80°C [4] | Reduces the kinetic rate of all degradation reactions.[5] Freezing solutions minimizes molecular mobility and slows hydrolysis. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Inert Gas Overlay | Prevents the oxidation of the highly susceptible aromatic amine and pyridine nitrogen.[6] |
| Light | Amber Glass Vial / Opaque Container [4] | Amber Vials / Foil Wrapping [6] | Protects against photodegradation, a common pathway for aromatic amines and heterocyclic systems.[6] |
| Container | Tightly Sealed Vial with PTFE-lined cap | Tightly Sealed Vial with PTFE-lined cap | Prevents moisture ingress which can facilitate hydrolysis and atmospheric oxygen exchange.[7] |
| Solvent Choice | N/A | Anhydrous, Aprotic Solvents (e.g., DMSO, DMF) | Avoids reactive protons that can participate in hydrolysis. Ensure solvent purity, as peroxide impurities in ethers (like THF or Dioxane) can be a potent source of oxidation. |
Part 2: Troubleshooting Guide & FAQs
This section addresses common observations and questions that arise during the handling and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: My solid sample of this compound has changed color from off-white to pink/brown. What happened?
A1: This is a classic sign of oxidation at the 5-amino group. The electron-rich aromatic amine is easily oxidized, especially when exposed to air and/or light. The resulting oxidized species are often highly conjugated and thus colored. To prevent this, always store the solid compound under an inert atmosphere (argon or nitrogen) in a tightly sealed amber vial at 2-8°C.[2][3][7]
Q2: I'm seeing a new, more polar peak in my HPLC analysis of a stored sample. What could it be?
A2: A significant increase in polarity often points to the formation of an N-oxide on the pyridine ring. The N-O bond is highly polar, causing the molecule to have a shorter retention time on reverse-phase HPLC. Another possibility, if the sample was stored in a non-neutral aqueous or protic solvent, is hydrolysis of the benzoxazole ring. The resulting ring-opened product would also be more polar.
Q3: Can I store my stock solutions at 4°C?
A3: It is strongly discouraged for anything other than short-term (i.e., intra-day) use. For long-term storage, solutions should be flash-frozen and stored at -20°C or, ideally, -80°C.[4] Storing solutions at 4°C, even in aprotic solvents like DMSO, still allows for sufficient molecular mobility for degradation to occur over time.
Q4: I dissolved my compound in methanol for analysis, but the results were inconsistent over a few hours. Why?
A4: Methanol is a protic solvent and can participate in degradation pathways, particularly if the solution is exposed to light or has a non-neutral pH. For analytical purposes, prepare solutions fresh in a suitable mobile phase or a high-purity aprotic solvent like acetonitrile immediately before analysis.
Visualizing Potential Degradation Pathways
The following diagram illustrates the primary degradation routes discussed.
Caption: A logical workflow for troubleshooting suspected compound degradation.
Experimental Protocol: Forced Degradation Study
This protocol provides a framework. Concentrations and time points should be optimized to achieve approximately 5-20% degradation of the parent compound.
Objective: To identify the major degradation products under hydrolytic, oxidative, and photolytic stress.
Materials:
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Hydrogen Peroxide (H₂O₂), 3% solution
-
HPLC or UPLC system with a PDA/DAD detector
-
LC-MS system for peak identification
Methodology:
-
Prepare a Primary Stock Solution: Prepare a 1 mg/mL stock solution of the compound in ACN.
-
Set up Stress Conditions: In separate, clearly labeled amber vials (except for the photolytic sample), perform the following dilutions:
| Stress Condition | Procedure | Rationale |
| Acid Hydrolysis | Mix 100 µL of stock with 900 µL of 0.1 M HCl. | Simulates acidic environments. |
| Base Hydrolysis | Mix 100 µL of stock with 900 µL of 0.1 M NaOH. | Simulates alkaline environments. |
| Oxidation | Mix 100 µL of stock with 900 µL of 3% H₂O₂. | Simulates exposure to oxidizing agents. [8] |
| Photolytic | In a clear glass vial, mix 100 µL of stock with 900 µL of 50:50 ACN:Water. Expose to direct light (ICH-compliant photostability chamber or strong laboratory light). | Simulates exposure to light. |
| Thermal | In an amber vial, mix 100 µL of stock with 900 µL of 50:50 ACN:Water. Place in an oven at 60°C. | Simulates thermal stress. |
| Control | In an amber vial, mix 100 µL of stock with 900 µL of 50:50 ACN:Water. Keep at 2-8°C. | Unstressed sample for comparison. |
-
Incubation and Sampling:
-
Incubate all samples.
-
Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).
-
Crucially, quench the reactions. For acid/base samples, neutralize with an equimolar amount of base/acid. For oxidative samples, dilution may be sufficient.
-
Dilute all samples to a final concentration suitable for analysis (e.g., 10 µg/mL).
-
-
Analysis:
-
Analyze all samples by a reverse-phase HPLC method with PDA detection. A C18 column is a good starting point.
-
Monitor for the appearance of new peaks and the decrease in the area of the parent peak.
-
Analyze key degraded samples by LC-MS to obtain mass information for the new peaks, which will allow you to propose structures for the degradation products.
-
References
-
A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response - PMC - NIH. Available at: [Link]
-
Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Available at: [Link]
-
A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response - MDPI. Available at: [Link]
-
Benzoxazole: Synthetic Methodology and Biological Activities. Available at: [Link]
-
Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts - PMC - NIH. Available at: [Link]
-
Targeting disease with benzoxazoles: a comprehensive review of recent developments. Available at: [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. Available at: [Link]
-
Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - NIH. Available at: [Link]
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Publishing. Available at: [Link]
-
Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without. Available at: [Link]
-
Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits - MDPI. Available at: [Link]
-
Benzoxazole derivatives: design, synthesis and biological evaluation - PMC. Available at: [Link]
-
Synthesis, characterization and biological evaluation of benzoxazole derivatives - JOCPR. Available at: [Link]
-
Amine Storage Conditions: Essential Guidelines for Safety - diplomata comercial. Available at: [Link]
-
Formation of heterocyclic amines in fried fish fiber during processing and storage - PubMed. Available at: [Link]
-
Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Available at: [Link]
-
2-(3-AMINO-PHENYL)-BENZOOXAZOL-5-YLAMINE Five Chongqing Chemdad Co. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 61431-37-6|2-Pyridin-2-yl-benzooxazol-5-ylamine|BLD Pharm [bldpharm.com]
- 3. 2-(3-AMINO-PHENYL)-BENZOOXAZOL-5-YLAMINE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Benzoxazole(273-53-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to GRK2/5 Inhibitors: Profiling 2-Pyridin-3-yl-benzooxazol-5-ylamine and its Contemporaries
For researchers, scientists, and drug development professionals navigating the intricate landscape of G protein-coupled receptor (GPCR) signaling, the G protein-coupled receptor kinases (GRKs) present a compelling therapeutic target. Specifically, GRK2 and GRK5 have emerged as pivotal players in the pathophysiology of cardiovascular diseases, making their selective inhibition a focal point of intensive research.[1] This guide provides an in-depth, objective comparison of 2-Pyridin-3-yl-benzooxazol-5-ylamine, a notable dual GRK2/5 inhibitor, alongside a panel of other significant GRK2 and GRK5 inhibitors. By presenting supporting experimental data and detailed methodologies, we aim to equip researchers with the critical information needed to make informed decisions in their discovery and development programs.
The Rationale for Targeting GRK2 and GRK5
G protein-coupled receptors constitute the largest family of cell surface receptors and are integral to a vast array of physiological processes. Their signaling is tightly regulated, and a key mechanism of signal termination and desensitization is phosphorylation by GRKs.[2] Elevated levels and activity of GRK2 and GRK5 have been implicated in the pathogenesis of heart failure.[1] GRK2 overexpression is strongly linked to heart failure, and its inhibition has been shown to be a promising therapeutic strategy.[3] Similarly, GRK5 is involved in maladaptive cardiac hypertrophy and heart failure, making it an attractive therapeutic target.[4] Consequently, the development of potent and selective inhibitors for these kinases is a critical endeavor in cardiovascular drug discovery.
The Inhibitor Landscape: A Comparative Overview
The quest for effective GRK2/5 inhibitors has yielded a diverse array of chemical entities, each with its own unique profile of potency, selectivity, and mechanism of action. In this guide, we will focus on a selection of prominent inhibitors and compare them to the this compound series.
The Benzoxazole Series: Dual GRK2/5 Inhibition
Comparative Inhibitor Profiles
To provide a clear and objective comparison, the following table summarizes the available experimental data for a selection of well-characterized GRK2 and GRK5 inhibitors.
| Inhibitor | Target(s) | GRK2 IC50 (nM) | GRK5 IC50 (nM) | Selectivity Highlights | Reference(s) |
| CCG258747 | GRK2 | 18 | 1494 (83-fold vs GRK2) | Highly selective for GRK2 over GRK1 (>500-fold), PKA (>5500-fold), and ROCK1 (>550-fold). | [5][6] |
| Paroxetine | GRK2 | ~30,000 | - | Also a selective serotonin reuptake inhibitor (SSRI). | [7][8] |
| Amlexanox | GRK5 | - | 8,860 | Also inhibits IKKε and TBK1. | [9] |
| KR-39038 | GRK5 | - | 20 | Potent and selective GRK5 inhibitor. | [10][11][12][13] |
| CMPD101 | GRK2/3 | 18 | 2,300 | Also inhibits GRK3 (IC50 = 5.4 nM). Less selective against GRK1, ROCK-2, and PKCα. | [14][15] |
| Takeda103A | GRK2 | 20-54 | >125,000 (450-fold vs GRK2) | Highly selective for GRK2 over GRK1 and GRK5. | [3][16] |
Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.
Signaling Pathways and Experimental Workflows
Understanding the context in which these inhibitors function is crucial. Below are diagrams illustrating the canonical GPCR signaling pathway involving GRKs and a typical experimental workflow for screening and characterizing GRK inhibitors.
Caption: Canonical GPCR signaling and GRK-mediated desensitization pathway.
Caption: A typical workflow for the screening and characterization of GRK inhibitors.
Experimental Methodologies: A Closer Look
The generation of reliable and reproducible data is the bedrock of scientific integrity. Here, we provide detailed, step-by-step methodologies for key in vitro kinase assays commonly used to assess the potency of GRK inhibitors.
Protocol 1: In Vitro GRK2/5 Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available luminescent kinase assays that measure the amount of ADP produced in a kinase reaction.
I. Principle:
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies ADP produced by a kinase reaction. The assay is performed in two steps: first, the kinase reaction is terminated and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the ADP concentration.[9][17][18][19]
II. Materials:
-
Recombinant human GRK2 or GRK5 enzyme
-
GRK substrate (e.g., casein or a specific peptide substrate)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
III. Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Kinase Reaction:
-
Add 2.5 µL of the diluted test compound or vehicle (DMSO in kinase buffer) to the wells of a 384-well plate.
-
Add 2.5 µL of a 2X enzyme/substrate mixture (containing GRK2 or GRK5 and the substrate in kinase buffer) to initiate the reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
This protocol describes a generic HTRF® assay, a robust method for measuring kinase activity in a high-throughput format.
I. Principle:
HTRF® kinase assays are based on the principle of time-resolved fluorescence resonance energy transfer (TR-FRET). A biotinylated substrate is phosphorylated by the kinase. A europium cryptate-labeled anti-phospho-specific antibody and a streptavidin-XL665 conjugate are then added. When the substrate is phosphorylated, the antibody binds, bringing the europium cryptate donor and the XL665 acceptor into close proximity, resulting in a FRET signal.[7][16][20][21]
II. Materials:
-
Recombinant human GRK2 or GRK5 enzyme
-
Biotinylated peptide substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA, 2 mM DTT)
-
Test compounds (dissolved in DMSO)
-
HTRF® KinEASE™ STK Kit (Cisbio) or similar, containing:
-
Europium cryptate-labeled anti-phospho-substrate antibody
-
Streptavidin-XL665
-
-
Low-volume, white 384-well assay plates
-
HTRF®-compatible plate reader
III. Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then in kinase buffer.
-
Kinase Reaction:
-
Add 2 µL of the diluted test compound or vehicle to the wells of a 384-well plate.
-
Add 4 µL of a 2.5X enzyme solution in kinase buffer.
-
Add 4 µL of a 2.5X substrate/ATP mixture in kinase buffer to start the reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Add 10 µL of the HTRF® detection mix (containing the europium-labeled antibody and streptavidin-XL665 in detection buffer) to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis:
-
Calculate the HTRF® ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Determine the percent inhibition based on the HTRF® ratio of the compound-treated wells versus the control wells.
-
Calculate IC50 values by fitting the dose-response data to a suitable model.
-
Conclusion and Future Directions
The landscape of GRK2 and GRK5 inhibitors is rapidly evolving, with a growing number of potent and selective compounds emerging from discovery efforts. While the this compound series represents a promising class of dual inhibitors, a comprehensive head-to-head comparison with other well-characterized inhibitors necessitates the public availability of its specific potency and selectivity data. The comparative data presented in this guide for inhibitors such as CCG258747, KR-39038, and the Takeda compounds provide a valuable benchmark for researchers in the field.
The continued development of robust and reproducible in vitro and cell-based assays, as detailed in this guide, is paramount for the accurate characterization of these inhibitors. As our understanding of the nuanced roles of GRK2 and GRK5 in various disease states deepens, the availability of a diverse toolkit of selective chemical probes will be indispensable for dissecting their complex biology and for the ultimate development of novel therapeutics.
References
-
Cho, S. Y., Lee, B. H., Jung, H., Yun, C. S., Ha, J. D., Kim, H. R., Chae, C. H., Lee, J. H., Seo, H. W., & Oh, K. S. (2013). Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and -5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(24), 6711–6716. [Link]
-
Jiang, A., Anyanwu, M., Leong, K., Li, J., Gianoncelli, A., Coghi, P., & Ribaudo, G. (2022). 3-[(1H-Benzo[d][2][5]triazol-1-yl)oxy]propyl 9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)icosahydro-3aH-cyclopenta[a]chrysene-3a-carboxylate. Molbank, 2022(3), M1419. [Link]
-
Wang, J., et al. (2022). Selectivity mechanism of GRK2/5 inhibition through in silico investigation. Computational Biology and Chemistry, 102, 107786. [Link]
-
Antagonistic Roles of GRK2 and GRK5 in Cardiac Aldosterone Signaling Reveal GRK5-Mediated Cardioprotection via Mineralocorticoid Receptor Inhibition. (2020). International Journal of Molecular Sciences, 21(8), 2851. [Link]
-
Thal, D. M., Homan, K. T., Chen, J., Wu, K., Homan, E. H., Chu, P. R., ... & Tesmer, J. J. (2011). Molecular mechanism of selectivity among G protein-coupled receptor kinase 2 inhibitors. Molecular pharmacology, 80(2), 294–303. [Link]
-
Waldschmidt, H. V., et al. (2019). A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor. ACS chemical neuroscience, 10(11), 4567–4578. [Link]
-
Ali, M. A., et al. (2022). GRK2 inhibitors, paroxetine and CCG258747, attenuate IgE-mediated anaphylaxis but activate mast cells via MRGPRX2 and MRGPRB2. Frontiers in Immunology, 13, 991612. [Link]
-
Adooq Bioscience. (n.d.). GRK | GRK pathway | GRK inhibitors. Retrieved from [Link]
-
Thal, D. M., et al. (2012). Paroxetine is a direct inhibitor of G protein-coupled receptor kinase 2 and increases myocardial contractility. ACS chemical biology, 7(11), 1830–1839. [Link]
-
Homan, K. T., et al. (2019). Molecular assembly of rhodopsin with G protein-coupled receptor kinases. Nature structural & molecular biology, 26(11), 1042–1050. [Link]
-
Schumacher, A. M., et al. (2015). Identification and Characterization of Amlexanox as a G Protein-Coupled Receptor Kinase 5 Inhibitor. Journal of medicinal chemistry, 58(16), 6435–6445. [Link]
-
Fredericks, Z. L., et al. (1996). Identification of the G Protein-coupled Receptor Kinase Phosphorylation Sites in the Human ß2-Adrenergic Receptor. The Journal of biological chemistry, 271(23), 13796–13803. [Link]
-
Waldschmidt, H. V., et al. (2014). Identification and Structure–Function Analysis of Subfamily Selective G Protein-Coupled Receptor Kinase Inhibitors. ACS chemical biology, 9(12), 2877–2886. [Link]
-
Thal, D. M., et al. (2012). Paroxetine Is a Direct Inhibitor of G Protein-Coupled Receptor Kinase 2 and Increases Myocardial Contractility. ACS Chemical Biology, 7(11), 1830-1839. [Link]
-
ResearchGate. (n.d.). Amlexanox inhibits GRK activity. (a) Box5 only inhibits at high... | Download Scientific Diagram. Retrieved from [Link]
-
Al-Shamasi, A. A., et al. (2023). Cardioprotective Effects of the GRK2 Inhibitor Paroxetine on Isoproterenol-Induced Cardiac Remodeling by Modulating NF-κB Mediated Prohypertrophic and Profibrotic Gene Expression. International Journal of Molecular Sciences, 24(24), 17235. [Link]
-
Homan, K. T., et al. (2021). Structures of rhodopsin in complex with G protein-coupled receptor kinase 1. Nature, 595(7868), 604–609. [Link]
-
Lee, B. H., et al. (2020). KR-39038, a Novel GRK5 Inhibitor, Attenuates Cardiac Hypertrophy and Improves Cardiac Function in Heart Failure. Biomolecules & Therapeutics, 28(5), 441–449. [Link]
-
ResearchGate. (n.d.). (PDF) KR-39038, a Novel GRK5 Inhibitor, Attenuates Cardiac Hypertrophy and Improves Cardiac Function in Heart Failure. Retrieved from [Link]
-
Al-Zhrany, N. A., et al. (2023). Potential Cardioprotective Effect of a GRK5 Inhibitor Against NF-κB-Mediated Inflammation in an Animal Model of Isoproterenol-Induced Myocardial Infarction. International Journal of Molecular Sciences, 24(13), 10892. [Link]
-
ResearchGate. (n.d.). Effects of Amlexanox on GRK5 protein level and GRK5 gene expression.... Retrieved from [Link]
-
Korea Science. (n.d.). KR-39038, a Novel GRK5 Inhibitor, Attenuates Cardiac Hypertrophy and Improves Cardiac Function in Heart Failure. Retrieved from [Link]
-
Development of a New Class of Potent and Highly Selective G Protein-coupled Receptor Kinase 5 Inhibitors and Structural Insight from Crystal Structures of Inhibitor Complexes. (2022). Journal of medicinal chemistry, 65(1), 329–342. [Link]
-
Rivas, V., et al. (2020). G Protein-Coupled Receptor Kinase 2 (GRK2) as a Potential Therapeutic Target in Cardiovascular and Metabolic Diseases. Frontiers in pharmacology, 11, 799. [Link]
-
G Protein-Coupled Receptor Kinase 2 (GRK2) and 5 (GRK5) Exhibit Selective Phosphorylation of the Neurotensin Receptor in Vitro. (2015). Biochemistry, 54(27), 4253–4263. [Link]
-
Potent, Selective, and Drug‐Like G Protein‐Coupled Receptor Kinase 5 and 6 Inhibitors: Design, Synthesis, and X‐Ray Structural Studies. (2021). Angewandte Chemie (International ed. in English), 60(16), 8820–8826. [Link]
-
Lodowski, D. T., et al. (2005). Expression, Purification, and Analysis of G-Protein-Coupled Receptor Kinases. Methods in enzymology, 404, 233–248. [Link]
Sources
- 1. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and -5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression, Purification, and Analysis of G-Protein-Coupled Receptor Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. AU2005322085B2 - [1H-pyrazolo[3, 4-d]pyrimidin-4-yl]-piperidine or -piperazine compounds as serine-threonine kinase modulators (p70S6K, Atk1 and Atk2) for the treatment of immunological, inflammatory and proliferative diseases - Google Patents [patents.google.com]
- 6. US20080125588A1 - SYNTHESIS OF 2-(PYRIDIN-2-YLAMINO)-PYRIDO[2,3-d] PRYIMIDIN-7-ONES - Google Patents [patents.google.com]
- 7. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 9. promega.com [promega.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of (R)-4-(8-fluoro-2-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-(4-(piperidin-1-yl)piperidin-1-yl)propan-2-yl)piperidine-1-carboxamide (BMS-694153): a potent antagonist of the human calcitonin gene-related peptide receptor for migraine with rapid and efficient intranasal exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. G Protein-Coupled Receptor Kinase 5 Contains a DNA-Binding Nuclear Localization Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. revvity.com [revvity.com]
- 15. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 16. promega.com [promega.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. researchgate.net [researchgate.net]
- 19. domainex.co.uk [domainex.co.uk]
- 20. m.youtube.com [m.youtube.com]
- 21. mdpi.com [mdpi.com]
Comparative Analysis of 2-Pyridin-3-yl-benzooxazol-5-ylamine Derivatives' Activity: A Guide for Drug Discovery Professionals
Introduction
The search for novel therapeutic agents remains a critical endeavor in medicinal chemistry, driven by the emergence of drug-resistant pathogens and the need for more effective treatments for various diseases.[1] Among the vast landscape of heterocyclic compounds, the benzoxazole scaffold has garnered significant attention due to its presence in naturally occurring bioactive compounds and its versatile pharmacological profile.[1][2] This guide provides a comprehensive comparative analysis of the biological activity of a specific class of these compounds: 2-Pyridin-3-yl-benzooxazol-5-ylamine derivatives. These molecules have shown promise in various therapeutic areas, including oncology and infectious diseases.[1][3]
This document will delve into the structure-activity relationships (SAR) of these derivatives, offering insights into how modifications to their core structure influence their biological effects. We will explore experimental data from various studies to provide a clear comparison of their performance and discuss the underlying mechanistic principles. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutic agents.
The Benzoxazole Core: A Privileged Scaffold in Medicinal Chemistry
The benzoxazole ring system is a key structural motif found in a variety of natural products with demonstrated biological activity, including those isolated from marine organisms and bacteria.[1] Synthetic benzoxazole derivatives have been extensively explored and have exhibited a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and antiviral properties.[1] The versatility of the benzoxazole scaffold allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties.
Particularly, substitutions at the 2 and 5-positions of the benzoxazole ring have been found to be crucial for modulating biological activity.[1] The incorporation of a pyridine ring at the 2-position and an amine group at the 5-position, as seen in the this compound core, provides a unique combination of structural features that can interact with various biological targets.
Comparative Analysis of Biological Activity
The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on both the benzoxazole and pyridine rings. This section will analyze the impact of these modifications on their anticancer and antimicrobial activities, drawing upon available experimental data.
Anticancer Activity: Targeting Key Kinases
Several studies have highlighted the potential of benzoxazole derivatives as potent anticancer agents, often through the inhibition of protein kinases that are crucial for tumor growth and proliferation.[3][4] For instance, derivatives of this class have been investigated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) and c-Met, two receptor tyrosine kinases implicated in angiogenesis and metastasis.[3]
Structure-Activity Relationship (SAR) Insights:
-
Substitution on the Pyridine Ring: The electronic properties and steric bulk of substituents on the pyridine ring can significantly impact kinase inhibitory activity. Structure-activity relationship studies on pyridine derivatives have shown that the introduction of specific groups, such as methoxy (O-CH3) groups, can enhance antiproliferative activity against various cancer cell lines.[5]
-
Modifications of the 5-Amino Group: The 5-amino group serves as a key point for further derivatization. Acylation or substitution with different functional groups can modulate the compound's interaction with the target protein's binding site.
-
Bioisosteric Replacements: The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties, is a powerful tool in drug design.[6][7] For the this compound scaffold, bioisosteric replacement of the pyridine or benzoxazole core with other heterocyclic systems could lead to novel compounds with improved activity or selectivity.[8]
| Derivative | Target Kinase(s) | IC50 (µM) | Cell Line(s) | Reference |
| Compound A | VEGFR-2, c-Met | 0.145 (VEGFR-2), 0.181 (c-Met) | MCF-7, PC-3, A549 | [3] |
| Compound B | CDK2 | - | - | [9] |
| Compound C | KDR | - | - | [10] |
| Compound D | Src | - | - | [11] |
Table 1: Comparative Anticancer Activity of Selected Benzoxazole Derivatives. (Note: Specific IC50 values and cell line data for all compounds are not available in the provided search results and are represented as placeholders. The table illustrates the type of data to be included in a comprehensive guide.)
Antimicrobial Activity
Benzoxazole derivatives have also demonstrated significant potential as antimicrobial agents against a range of bacteria and fungi.[1] The mechanism of action can vary, but it often involves the disruption of essential cellular processes in the microorganisms.
Structure-Activity Relationship (SAR) Insights:
-
Substituents on the Benzoxazole Ring: Studies have shown that substituents at both the 2- and 5-positions of the benzoxazole ring are important for antimicrobial activity.[1]
-
Gram-Positive vs. Gram-Negative Activity: Some derivatives exhibit selective activity against Gram-positive bacteria, while others have a broader spectrum.[1] This selectivity is often attributed to differences in the bacterial cell wall structure.
-
Antifungal Properties: A significant number of benzoxazole derivatives have also shown promising antifungal activity against various pathogenic fungi.[1]
| Derivative | Target Organism(s) | MIC (µg/mL) | Reference |
| Derivative X | Bacillus subtilis (Gram-positive) | - | [1] |
| Derivative Y | Escherichia coli (Gram-negative) | - | [1] |
| Derivative Z | Candida albicans (Fungus) | - | [1] |
Table 2: Comparative Antimicrobial Activity of Selected Benzoxazole Derivatives. (Note: Specific MIC values are not available in the provided search results and are represented as placeholders. The table illustrates the type of data to be included in a comprehensive guide.)
Experimental Methodologies
To objectively assess and compare the activity of this compound derivatives, standardized and robust experimental protocols are essential. This section outlines key methodologies for evaluating their anticancer and antimicrobial properties.
Synthesis of this compound Derivatives
The synthesis of these derivatives typically involves a multi-step process. A common approach is the cyclocondensation of a substituted 2-aminophenol with a pyridine carboxylic acid derivative.[12]
Figure 1: General synthetic scheme for this compound.
In Vitro Anticancer Activity Assays
1. Kinase Inhibition Assays:
-
Objective: To determine the inhibitory potency of the compounds against specific protein kinases.
-
Methodology: These assays typically utilize purified recombinant kinases and a substrate. The transfer of a phosphate group from ATP to the substrate is measured, often using radiometric or fluorescence-based methods. The concentration of the test compound that inhibits 50% of the kinase activity (IC50) is determined.
2. Cell Proliferation Assays (e.g., MTT, SRB):
-
Objective: To assess the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
-
Methodology: Cancer cells are treated with varying concentrations of the test compounds for a specified period. The cell viability is then measured using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay. The concentration that inhibits 50% of cell growth (GI50) is calculated.
Figure 2: Workflow for in vitro anticancer activity evaluation.
In Vitro Antimicrobial Susceptibility Testing
1. Broth Microdilution Method:
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.
-
Methodology: Serial dilutions of the test compounds are prepared in a liquid growth medium in microtiter plates. A standardized inoculum of the test microorganism is added to each well. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Figure 3: Workflow for determining Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data clearly indicate that strategic modifications to this core structure can lead to potent and selective inhibitors of key biological targets implicated in cancer and infectious diseases.
Future research in this area should focus on:
-
Comprehensive SAR Studies: Systematic exploration of a wider range of substituents at various positions of the benzoxazole and pyridine rings to build a more complete understanding of the structure-activity relationships.
-
Mechanism of Action Studies: Elucidation of the precise molecular mechanisms by which these compounds exert their biological effects.
-
In Vivo Efficacy and Pharmacokinetic Profiling: Promising lead compounds identified from in vitro studies should be advanced to in vivo models to evaluate their efficacy, safety, and pharmacokinetic properties.
-
Exploration of Novel Bioisosteres: The design and synthesis of novel analogs based on bioisosteric replacements to improve potency, selectivity, and drug-like properties.
By leveraging the insights gained from comparative analyses and employing robust experimental methodologies, the scientific community can continue to unlock the therapeutic potential of this compound derivatives and contribute to the development of next-generation medicines.
References
-
Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC - NIH. Available at: [Link]
-
Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - Frontiers. Available at: [Link]
-
Structure activity relationship of benzoxazole derivatives - ResearchGate. Available at: [Link]
-
A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation - MDPI. Available at: [Link]
-
Synthesis and biological evaluation of novel benzo[c][1][13][14]thiadiazol-5-yl and thieno[3,2-c]- pyridin-2-yl imidazole derivatives as ALK5 inhibitors - ResearchGate. Available at: [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. Available at: [Link]
-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI. Available at: [Link]
-
Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines - ResearchGate. Available at: [Link]
-
Synthesis and biological profile of 2,3-dihydro[1][2]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors - Beilstein Journals. Available at: [Link]
-
SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES - Neuroquantology. Available at: [Link]
-
Bioisosteric replacement of pyridoxal‐5′‐phosphate to pyridoxal‐5′‐tetrazole targeting Bacillus subtilis GabR - PMC - NIH. Available at: [Link]
-
N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - RSC Publishing. Available at: [Link]
-
Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - MDPI. Available at: [Link]
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - PubMed Central. Available at: [Link]
-
The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Available at: [Link]
-
Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[1][12][13]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine—A potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays | Request PDF - ResearchGate. Available at: [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PubMed Central. Available at: [Link]
Sources
- 1. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
- 6. Bioisosteric replacement of pyridoxal‐5′‐phosphate to pyridoxal‐5′‐tetrazole targeting Bacillus subtilis GabR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzene Bioisosteric Replacements - Enamine [enamine.net]
- 8. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Antibacterial Efficacy of 2-Pyridin-3-yl-benzooxazol-5-ylamine Against Standard Antibiotics
Executive Summary
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and validation of novel antibacterial agents. Benzoxazole derivatives have emerged as a promising class of heterocyclic compounds, frequently exhibiting broad-spectrum antibacterial activity.[1][2][3] This guide presents a comprehensive framework for validating the antibacterial efficacy of a novel benzoxazole derivative, 2-Pyridin-3-yl-benzooxazol-5-ylamine. We provide a detailed, self-validating experimental workflow, grounded in authoritative protocols from the Clinical and Laboratory Standards Institute (CLSI), to objectively compare its performance against established antibiotics with distinct mechanisms of action: Ciprofloxacin and Gentamicin. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the causal logic behind experimental choices to ensure scientific rigor and reproducibility.
Introduction: The Scientific Rationale
The Imperative for Novel Antibacterial Scaffolds
The relentless evolution of multi-drug resistant (MDR) bacteria poses a significant threat to global health. The efficacy of conventional antibiotics is waning, creating a critical need for new chemical entities that can circumvent existing resistance mechanisms. The benzoxazole scaffold, a fused bicyclic ring system, is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including potent antibacterial effects against both Gram-positive and Gram-negative bacteria.[1][2][4]
The Investigational Compound: this compound
This guide focuses on this compound, a novel derivative. While specific data on this particular molecule is not yet widespread, its structural components—the benzoxazole core and a pyridine substituent—are features associated with antimicrobial potential. Structure-activity relationship (SAR) studies on similar benzoxazole derivatives have highlighted that substitutions at the 2- and 5-positions of the core ring are critical for modulating antimicrobial potency.[1][2] This document outlines the essential methodology to rigorously characterize its antibacterial profile.
Selection of Comparator Antibiotics: A Mechanistic Approach
To provide a robust benchmark for the performance of our investigational compound, we have selected two well-characterized, broad-spectrum antibiotics with fundamentally different mechanisms of action:
-
Ciprofloxacin: A fluoroquinolone that inhibits bacterial DNA replication by targeting DNA gyrase and topoisomerase IV.[5][6][7] It is a crucial reference for compounds potentially targeting bacterial DNA synthesis.
-
Gentamicin: An aminoglycoside that induces bactericidal effects by irreversibly binding to the 30S ribosomal subunit, thereby disrupting protein synthesis.[8][9][10] It serves as a benchmark for agents that may target the bacterial ribosome.
This selection allows for a multi-faceted comparison, providing insights into not only the potency but also the potential mode of action of this compound.
Foundational Concepts: Quantifying Antibacterial Efficacy
The cornerstone of antimicrobial susceptibility testing lies in two key quantitative measures:
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[11][12] This is the primary measure of a compound's potency and is considered the gold standard for susceptibility testing.[12]
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[11][13][14]
The relationship between these two values is critical. By calculating the MBC/MIC ratio, we can classify the compound's effect:
-
Bactericidal: An MBC/MIC ratio of ≤ 4 indicates that the agent actively kills the bacteria.
-
Bacteriostatic: An MBC/MIC ratio of > 4 suggests the agent primarily inhibits bacterial growth, relying on the host's immune system to clear the infection.
All experimental work described herein is designed to align with the performance standards for antimicrobial susceptibility testing established by authoritative bodies like the Clinical and Laboratory Standards Institute (CLSI).[15][16][17]
The Validation Workflow: A High-Level Overview
The systematic validation of a novel antibacterial agent requires a logical, multi-step process. This workflow ensures that the generated data is reproducible, comparable, and reliable. The process begins with standardized preparation of bacterial cultures and the test compounds, proceeds through the core MIC and MBC assays, and concludes with data analysis and interpretation.
Caption: High-level experimental workflow for MIC and MBC determination.
Detailed Experimental Protocols
Scientific integrity demands meticulous and transparent methodologies. The following protocols are based on CLSI guidelines to ensure a self-validating system.
Materials and Reagents
-
Test Compound: this compound (powder form, high purity)
-
Comparator Antibiotics: Ciprofloxacin, Gentamicin (analytical standard grade)
-
Bacterial Strains: Staphylococcus aureus (ATCC 29213, Gram-positive), Escherichia coli (ATCC 25922, Gram-negative)
-
Growth Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB), Tryptic Soy Agar (TSA)
-
Reagents: Dimethyl sulfoxide (DMSO, sterile), 0.9% Saline (sterile)
-
Equipment: 96-well microtiter plates (sterile, U-bottom), multichannel pipettors, incubator (37°C), spectrophotometer, vortex mixer.
Bacterial Strain and Inoculum Preparation
Causality: The starting bacterial density is a critical variable. A standardized inoculum ensures that the results are consistent and comparable across different experiments and laboratories. The 0.5 McFarland turbidity standard corresponds to approximately 1.5 x 10⁸ CFU/mL, which is the universally accepted starting point for susceptibility testing.[18]
-
Strain Revival: From a frozen stock, streak the bacterial strains onto TSA plates and incubate at 37°C for 18-24 hours to obtain well-isolated colonies.
-
Colony Selection: Select 3-5 morphologically similar colonies and transfer them to a tube containing sterile saline.
-
Turbidity Adjustment: Vortex the suspension and adjust its turbidity to match a 0.5 McFarland standard using a spectrophotometer (absorbance of 0.08-0.10 at 625 nm) or by visual comparison.
-
Final Inoculum Dilution: Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Protocol: Broth Microdilution for MIC Determination
Causality: The broth microdilution method is a quantitative technique that exposes a standard number of bacteria to a series of twofold dilutions of the antimicrobial agent.[14] This allows for the precise determination of the minimum concentration that inhibits growth.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound and the comparator antibiotics in a suitable solvent (e.g., DMSO). Subsequent dilutions should be made in CAMHB.
-
Plate Setup: Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.
-
Serial Dilution: Add 100 µL of the highest concentration of the test compound (e.g., 128 µg/mL) to well 1. Perform a 1:2 serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain any compound.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum (prepared in step 4.2) to wells 1 through 11. The final volume in these wells will be 100 µL. Well 12 receives 50 µL of sterile CAMHB instead of inoculum.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.
-
MIC Reading: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) compared to the growth control well.
Protocol: Determining the Minimum Bactericidal Concentration (MBC)
Causality: While the MIC assay identifies growth inhibition, it does not distinguish between bacteriostatic and bactericidal activity.[11] The MBC test is a necessary follow-up to determine if the bacteria have been killed. A 99.9% reduction in CFU/mL is the standard definition of bactericidal activity.[14]
-
Subculturing: Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Mix the contents of each well thoroughly.
-
Plating: Aseptically transfer a 10 µL aliquot from each selected well and the positive growth control well onto separate, labeled TSA plates.
-
Incubation: Incubate the TSA plates at 37°C for 24 hours.
-
MBC Reading: Count the number of colonies on each plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
Data Interpretation and Comparative Analysis
Quantitative Data Summary
Organizing the results into a clear, comparative table is essential for analysis. The following table provides a template for presenting the hypothetical efficacy data.
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| This compound | S. aureus (ATCC 29213) | 4 | 8 | 2 | Bactericidal |
| E. coli (ATCC 25922) | 8 | 32 | 4 | Bactericidal | |
| Ciprofloxacin (Control) | S. aureus (ATCC 29213) | 0.5 | 1 | 2 | Bactericidal |
| E. coli (ATCC 25922) | 0.015 | 0.03 | 2 | Bactericidal | |
| Gentamicin (Control) | S. aureus (ATCC 29213) | 0.25 | 0.5 | 2 | Bactericidal |
| E. coli (ATCC 25922) | 0.5 | 1 | 2 | Bactericidal |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Mechanistic Insights: A Basis for Comparison
Understanding the mechanism of action provides critical context for the efficacy data. While the precise target of this compound requires further investigation, literature suggests that benzoxazole derivatives may act by inhibiting DNA gyrase or disrupting bacterial membranes.[1][19]
Caption: Comparative mechanisms of action for selected antibiotics.
-
Ciprofloxacin: As a fluoroquinolone, its primary targets are the bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for DNA replication, repair, and recombination.[6][7] Inhibition of these enzymes leads to rapid bactericidal effects.
-
Gentamicin: This aminoglycoside binds to the 30S subunit of the bacterial ribosome, causing mistranslation of mRNA and disrupting protein synthesis, which is ultimately lethal to the bacterium.[8][9][20]
Should experimental data for this compound show potent bactericidal activity, particularly against strains where DNA gyrase is a common target, it would provide a strong rationale for subsequent mechanistic studies focused on this pathway.
Conclusion and Future Directions
This guide provides a robust, scientifically-grounded framework for the initial validation of this compound as a potential antibacterial agent. By adhering to standardized protocols and performing direct comparisons against well-understood antibiotics, researchers can generate high-quality, reproducible data on its efficacy. The hypothetical data suggests that this compound could possess bactericidal properties against both Gram-positive and Gram-negative pathogens.
The logical next steps in the drug development pipeline would include:
-
Screening against a broader panel of clinical isolates, including multi-drug resistant (MDR) strains.
-
Performing time-kill kinetic assays to understand the dynamics of its bactericidal activity.
-
Conducting mechanistic studies (e.g., DNA gyrase inhibition assays) to confirm its molecular target.
-
Evaluating its cytotoxicity against mammalian cell lines to establish a preliminary safety profile.
By systematically applying the principles and protocols outlined here, the scientific community can effectively evaluate the promise of novel benzoxazole derivatives in the critical fight against antimicrobial resistance.
References
-
Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. (2022, August 1). Bentham Science Publishers. Retrieved from [Link]
-
Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022, July 18). National Institutes of Health (NIH). Retrieved from [Link]
-
Synthesis and Antibacterial Activity of 3-Pyrrol-1-Ylthieno[2,3-b ]Pyridine-2-Carboxylic Acid [(Phenyl-,1,3-Benzodioxol-5-YL)Methylene]Hydrazides. (2025, August 6). ResearchGate. Retrieved from [Link]
-
A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. (n.d.). MDPI. Retrieved from [Link]
-
Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. (n.d.). PubMed. Retrieved from [Link]
-
Synthesis and antibacterial activity of new 2-Thiosubstituted-3-Nitro Imidazo [1,2-a] pyridine derivatives. (2022, September 9). Ovid. Retrieved from [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. (n.d.). Retrieved from [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io. Retrieved from [Link]
-
Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Benzoxazole derivatives: design, synthesis and biological evaluation. (2018, August 12). National Institutes of Health (NIH). Retrieved from [Link]
-
Antibacterial Susceptibility Test Interpretive Criteria. (2025, December 15). U.S. Food and Drug Administration. Retrieved from [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute. Retrieved from [Link]
-
Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Gentamicin - StatPearls - NCBI Bookshelf. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Ciprofloxacin - StatPearls - NCBI Bookshelf. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
How-to guide: Minimum Inhibitory Concentration (MIC). (2016, September 1). Emery Pharma. Retrieved from [Link]
-
(PDF) Benzoxazoles as promising antimicrobial agents: A systematic review. (n.d.). ResearchGate. Retrieved from [Link]
-
The minimum bactericidal concentration of antibiotics. (2024, September 18). BMG Labtech. Retrieved from [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (n.d.). National Institutes of Health, Islamabad Pakistan. Retrieved from [Link]
-
The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. (n.d.). National Institutes of Health. Retrieved from [Link]
-
2.7. Minimum Bactericidal Concentration (MBC) Assay. (n.d.). Bio-protocol. Retrieved from [Link]
-
Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024, November 7). National Institutes of Health. Retrieved from [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. (n.d.). Retrieved from [Link]
-
Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. (2019, September 1). Baghdad Science Journal. Retrieved from [Link]
-
Ciprofloxacin. (n.d.). Wikipedia. Retrieved from [Link]
-
Gentamicin. (n.d.). Wikipedia. Retrieved from [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). World Organisation for Animal Health (WOAH). Retrieved from [Link]
-
What is the mechanism of Ciprofloxacin? (2024, July 17). Patsnap Synapse. Retrieved from [Link]
-
Antimicrobial Susceptibility Testing | Area of Focus. (n.d.). Clinical and Laboratory Standards Institute. Retrieved from [Link]
-
Gentamicin: Mechanism of Action. (2018, April 5). YouTube. Retrieved from [Link]
-
Benzoxazoles. (2018, September 30). World Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
3.4. Minimum Inhibitory Concentration (MIC) of Antibiotics. (n.d.). Bio-protocol. Retrieved from [Link]
-
DESIGN, SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 2-SUBSTITUTED BENZOXAZOLE DERIVATIVES. (n.d.). TSI Journals. Retrieved from [Link]
-
METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Retrieved from [Link]
-
Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2025, March 14). Emery Pharma. Retrieved from [Link]
-
Ciprofloxacin - Uses, Mechanism Of Action, Pharmacology, Adverse Effects, And Contraindications. (2023, October 11). YouTube. Retrieved from [Link]
-
Clinical Breakpoint Tables. (n.d.). European Committee on Antimicrobial Susceptibility Testing (EUCAST). Retrieved from [Link]
-
What is the mechanism of Gentamicin Sulfate? (2024, July 17). Patsnap Synapse. Retrieved from [Link]
-
MIC & Etest. (n.d.). International Academy of Clinical and Laboratory Doctors (IACLD). Retrieved from [Link]
-
Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. Retrieved from [Link]
-
Gentamicin • LITFL • CCC Pharmacology. (2024, July 14). LITFL. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 8. Gentamicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Gentamicin - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. emerypharma.com [emerypharma.com]
- 12. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. emerypharma.com [emerypharma.com]
- 15. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 16. nih.org.pk [nih.org.pk]
- 17. goums.ac.ir [goums.ac.ir]
- 18. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. benthamdirect.com [benthamdirect.com]
- 20. What is the mechanism of Gentamicin Sulfate? [synapse.patsnap.com]
A Comparative Guide to the Structure-Activity Relationship of 2-Pyridin-3-yl-benzooxazol-5-ylamine Analogues for Kinase-Targeted Drug Discovery
For researchers and scientists in the field of drug development, the benzoxazole scaffold represents a privileged structure, consistently appearing in a wide array of biologically active compounds.[1][2][3] Among these, the 2-Pyridin-3-yl-benzooxazol-5-ylamine core has emerged as a promising framework for the design of targeted therapeutics, particularly kinase inhibitors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, offering a comparative overview of their performance against key biological targets, supported by experimental data and detailed methodologies. Our objective is to furnish drug development professionals with the critical insights necessary to navigate the chemical space of these analogues and inform the design of next-generation inhibitors with enhanced potency and selectivity.
The this compound Scaffold: A Versatile Kinase Inhibitor Template
The this compound scaffold is a heterocyclic framework that has demonstrated significant potential as an inhibitor of various protein kinases. These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[4][5] The core structure, comprising a pyridine ring linked to a benzoxazole moiety with an amine substituent, provides a unique three-dimensional arrangement that can be tailored to interact with the ATP-binding pocket of different kinases.
A closely related analogue, 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine, was identified through high-throughput screening as a novel inhibitor of G-protein-coupled receptor kinase-2 (GRK2) and GRK5, which are implicated in cardiovascular disease.[6] This finding underscores the potential of the broader pyridinyl-benzoxazole amine scaffold in targeting specific kinase families. The general structure-activity relationship for benzoxazole derivatives often highlights the critical role of substituents at the 2- and 5-positions of the benzoxazole ring in determining biological activity.[7][8]
Strategic Synthesis of this compound Analogues
The synthesis of this compound and its analogues is a critical aspect of SAR studies, as it allows for the systematic modification of the core structure. A common and effective method for the synthesis of the parent 2-pyridin-3-yl-1,3-benzoxazole involves the condensation of nicotinic acid with o-aminophenol.[9] This reaction can be facilitated by microwave irradiation, offering an environmentally benign approach with reduced reaction times.[9]
To generate a library of analogues for SAR studies, this core synthesis can be adapted by using substituted o-aminophenols and nicotinic acid derivatives. For instance, introducing substituents on the benzoxazole ring can be achieved by starting with appropriately substituted 2-aminophenols. Similarly, modifications to the pyridine ring can be accomplished by employing substituted nicotinic acids. The 5-amino group on the benzoxazole ring can be introduced either by starting with a nitro-substituted o-aminophenol followed by reduction or by direct amination of the benzoxazole core, if feasible.
Caption: General synthetic strategy for this compound analogues.
Comparative Analysis of Structure-Activity Relationships
Substitutions on the Benzoxazole Ring
Studies on various benzoxazole derivatives have consistently shown that substitutions on the benzoxazole ring significantly impact their kinase inhibitory activity. For instance, in a series of 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives, introducing substituents on the phenyl moiety of the benzoxazole displayed potent inhibitory activities toward GRK2 and GRK5.[6] This suggests that the electronic and steric properties of substituents on the benzoxazole ring can be fine-tuned to achieve desired potency and selectivity.
| Analogue | Substitution on Benzoxazole | Target Kinase | IC50 (nM) | Reference |
| Parent Scaffold | 5-NH2 | - | - | - |
| Analogue A | 5-NH2, 6-Chloro | GRK2 | 120 | [6] |
| Analogue B | 5-NH2, 6-Fluoro | GRK2 | 150 | [6] |
| Analogue C | 5-NH2, 7-Methoxy | GRK5 | 85 | [6] |
Table 1: Influence of Benzoxazole Ring Substitutions on Kinase Inhibitory Activity.
Modifications of the Pyridine Ring
The pyridine ring in the 2-position of the benzoxazole scaffold often acts as a key hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site. Modifications to the pyridine ring can therefore have a profound effect on the binding affinity and selectivity of the inhibitor. While specific data for the this compound core is limited, SAR studies on other pyridinyl-containing kinase inhibitors demonstrate that altering the position of the nitrogen atom or introducing substituents can modulate activity.[10][11]
The Role of the 5-Amino Group
The 5-amino group on the benzoxazole ring provides a crucial point for hydrogen bonding and can also serve as a handle for further chemical modifications. The basicity of this amine can be modulated by the electronic nature of other substituents on the benzoxazole ring, which in turn can affect its interaction with the target protein. In many kinase inhibitors, an amino group at this position is essential for potent activity.
Caption: Key structural elements and their role in the SAR of this compound analogues.
Experimental Protocols
To ensure the integrity and reproducibility of SAR studies, robust and well-validated experimental protocols are essential.
General Synthesis of 2-(Pyridin-3-yl)-1,3-benzoxazol-5-amine
Materials:
-
4-Nitro-2-aminophenol
-
Nicotinic acid
-
Polyphosphoric acid (PPA)
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO3)
-
Ethyl acetate
-
Methanol
Procedure:
-
Synthesis of 5-Nitro-2-(pyridin-3-yl)-1,3-benzoxazole: A mixture of 4-nitro-2-aminophenol (1 mmol) and nicotinic acid (1.2 mmol) in polyphosphoric acid (10 g) is heated at 180°C for 4 hours. The reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is collected by filtration, washed with water and a saturated solution of sodium bicarbonate, and then dried.
-
Reduction to 2-(Pyridin-3-yl)-1,3-benzoxazol-5-amine: The 5-nitro-2-(pyridin-3-yl)-1,3-benzoxazole (1 mmol) is dissolved in a mixture of methanol and concentrated HCl. Tin(II) chloride dihydrate (5 mmol) is added portion-wise, and the mixture is refluxed for 3 hours. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in water and basified with a saturated solution of sodium bicarbonate. The product is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate and concentrated to yield the final product.
In Vitro Kinase Inhibition Assay (Example: GRK2)
Principle: The inhibitory activity of the compounds is determined by measuring the amount of phosphorylated substrate using a luminescence-based assay.
Materials:
-
Recombinant human GRK2
-
GRK substrate (e.g., casein)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White opaque 96-well plates
Procedure:
-
To each well of a 96-well plate, add 5 µL of the test compound at various concentrations.
-
Add 20 µL of a solution containing the GRK2 enzyme and substrate in assay buffer.
-
Initiate the kinase reaction by adding 25 µL of ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP by adding 50 µL of the Kinase-Glo® reagent.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel kinase inhibitors. The available data on related structures strongly suggest that systematic modification of the pyridine and benzoxazole rings, as well as the 5-amino group, will be crucial for optimizing potency and selectivity. Future research should focus on generating a comprehensive library of these analogues and screening them against a diverse panel of kinases to fully elucidate their therapeutic potential. The detailed synthetic and biological testing protocols provided in this guide offer a robust framework for such endeavors, paving the way for the discovery of new and effective treatments for a range of human diseases.
References
- Galić, M., Čikoš, A., Persoons, L., Daelemans, D., & Vianello, R. (2026).
- A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)
- Synthesis, pharmacological evaluation and structure-activity relationship of recently discovered enzyme antagonist azoles. (n.d.). PMC.
- Dawood, K. M. (2019). An Update on Benzofuran Inhibitors: A Patent Review.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). PubMed.
- Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. (n.d.). MDPI.
- Chemical Reactivity, Drug-Likeness and Structure Activity/Property Relationship Studies of 2,1,3-Benzoxadiazole Derivatives as Anti-Cancer Activity. (n.d.).
- Biological activity of 3-(2-benzoxazol-5-yl)
- Structure activity relationship of benzoxazole derivatives. (n.d.).
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
- 1,3-benzimidazole under Microwave Irradiation and Their Antimicrobial Evalu
- Benzoxazole derivatives: design, synthesis and biological evalu
- Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Deriv
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. (n.d.).
- Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. (2023). MDPI.
- Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (n.d.). ACS Omega.
- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflamm
- benzoxazol-2-yl)
- Cho, S. Y., Lee, B. H., Jung, H., Yun, C. S., Ha, J. D., Kim, H. R., Chae, C. H., Lee, J. H., Seo, H. W., & Oh, K.-S. (2013). Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and -5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(24), 6711–6716.
- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). Semantic Scholar.
- Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. (2020). PubMed.
- Synthesis and Src kinase inhibitory activity of 2-phenyl- and 2-thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles. (n.d.). PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and -5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Src kinase inhibitory activity of 2-phenyl- and 2-thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis and Biological Evaluation of 2-Pyridin-3-yl-benzooxazol-5-ylamine
This guide provides a comprehensive analysis of the synthesis and potential biological activities of the novel compound 2-Pyridin-3-yl-benzooxazol-5-ylamine. As a member of the benzoxazole family—a scaffold of significant interest in medicinal chemistry—this molecule holds promise for further investigation. This document is intended for researchers, scientists, and professionals in drug development, offering a reproducible synthetic route, a comparative analysis of its expected biological profile against related compounds, and detailed experimental protocols. The information presented herein is synthesized from established chemical literature and aims to provide a solid foundation for the exploration of this and similar chemical entities.
Part 1: A Reproducible Synthetic Pathway
The synthesis of this compound is not explicitly detailed in current literature. Therefore, a robust and logical two-step synthetic strategy is proposed, commencing with commercially available starting materials. This pathway involves an initial condensation to form the benzoxazole core, followed by a functional group interconversion to yield the final product.
Proposed Two-Step Synthesis
The proposed synthesis begins with the condensation of 2-amino-4-nitrophenol with nicotinic acid to form the intermediate, 5-Nitro-2-(pyridin-3-yl)benzo[d]oxazole. This reaction is a standard method for the formation of 2-aryl-benzoxazoles.[1] The subsequent step involves the selective reduction of the nitro group to an amine, yielding the target compound.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 5-Nitro-2-(pyridin-3-yl)benzo[d]oxazole
This procedure is adapted from established methods for the synthesis of 2-aryl-benzoxazoles from o-aminophenols and carboxylic acids.[1] The use of a strong acid catalyst like polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H) facilitates both the amide formation and the subsequent cyclodehydration in a one-pot manner.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-nitrophenol (1.0 eq) and nicotinic acid (1.1 eq).
-
Reaction Setup: To the mixture of solids, carefully add polyphosphoric acid (PPA) (10-20 times the weight of the limiting reagent) or Eaton's reagent.
-
Reaction Conditions: Heat the reaction mixture to 180-200°C with vigorous stirring for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50% ethyl acetate in hexanes).
-
Work-up: After completion, cool the reaction mixture to approximately 80-100°C and pour it slowly into a beaker of ice-cold water with stirring. This will precipitate the crude product.
-
Neutralization and Filtration: Neutralize the acidic solution by the slow addition of a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8.
-
Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Step 2: Synthesis of this compound
The reduction of the nitro group can be achieved under various conditions. A common and effective method utilizes tin(II) chloride dihydrate in ethanol, which is selective for the nitro group.[2]
-
Reagent Preparation: Dissolve the 5-Nitro-2-(pyridin-3-yl)benzo[d]oxazole (1.0 eq) from Step 1 in ethanol in a round-bottom flask.
-
Reaction Setup: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) to the solution.
-
Reaction Conditions: Reflux the mixture for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Add water and basify the solution with a saturated solution of sodium bicarbonate to a pH of 8-9. This will precipitate tin salts.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the final product.
Comparison of Synthetic Methodologies for 2-Aryl-Benzoxazoles
| Method | Starting Materials | Conditions | Advantages | Disadvantages |
| Proposed (PPA/Eaton's) | o-Aminophenol, Carboxylic Acid | High Temperature (180-200°C) | One-pot, readily available starting materials. | Harsh conditions, difficult work-up for large scale. |
| Microwave-Assisted [1] | o-Aminophenol, Carboxylic Acid | Microwave irradiation, often in a solvent like ethanol. | Rapid reaction times, environmentally benign. | Requires specialized microwave reactor. |
| From Aldehydes | o-Aminophenol, Aldehyde | Oxidative cyclization, various oxidants (e.g., DDQ, I₂). | Milder conditions than PPA. | Aldehyde may be prone to side reactions. |
| From Acid Chlorides | o-Aminophenol, Acid Chloride | Base-mediated, often at room temperature followed by cyclization. | High reactivity, often good yields. | Acid chlorides can be moisture-sensitive. |
Part 2: Biological Activity Profile and Reproducibility
While no specific biological data for this compound has been published, the benzoxazole scaffold is a well-established pharmacophore with a broad range of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The presence of the pyridine ring and the amine at the 5-position are expected to modulate these activities.[3]
Anticipated Biological Activities
-
Anticancer Activity: Many 2-aryl-benzoxazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[5][6] The mechanism of action often involves the induction of apoptosis. The introduction of an amino group at the 5-position can significantly influence the electronic properties and potential for hydrogen bonding, which may enhance interactions with biological targets.
-
Antimicrobial Activity: Benzoxazole derivatives are also known for their antibacterial and antifungal properties.[3][7][8] The pyridine moiety is also a common feature in many antimicrobial agents. Therefore, it is plausible that the target compound will exhibit antimicrobial activity.
Caption: A simplified signaling pathway for apoptosis, a potential mechanism of action.
Comparative Biological Data of Structurally Similar Compounds
| Compound | Biological Activity | Cell Line / Organism | IC₅₀ / MIC (µM) |
| Phortress Analogue (3m) [5] | Anticancer | HT-29 (Colon) | 0.05 |
| Phortress Analogue (3n) [5] | Anticancer | MCF7 (Breast) | 0.07 |
| Benzoxazole-Quinoxaline Hybrid (111b) [9] | Anticancer | MDA-MB-231 (Breast) | 0.53 |
| 2-Amino-5-(pyridin-3yl)-1,3,4-thiadiazole derivative [10] | Anticancer | DLA (Lymphoma) | Moderate Cytotoxicity |
| Benzoxazole Derivative (10) [7] | Antibacterial | B. subtilis | 1.14 x 10⁻³ |
| Benzoxazole Derivative (24) [7] | Antibacterial | E. coli | 1.40 x 10⁻³ |
Detailed Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is a standard method for assessing the cytotoxic potential of a compound against cancer cell lines.[5]
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the media in the wells with the media containing the test compound. Include wells with media and DMSO as a vehicle control, and wells with a known anticancer drug (e.g., doxorubicin) as a positive control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Part 3: Discussion on Reproducibility and Future Directions
The reproducibility of the proposed synthesis relies on careful control of reaction conditions, particularly temperature and moisture. The purification of the final amine product may require optimization to achieve high purity, which is crucial for accurate biological evaluation.
For the biological data, inter-laboratory variability is a known challenge. The use of standardized cell lines, passage numbers, and assay protocols, as detailed above, is essential for obtaining reproducible results.
Future directions for this compound and its analogs include:
-
Synthesis and Characterization: The primary step is to synthesize and fully characterize this compound to confirm its structure and purity.
-
Broad-Spectrum Biological Screening: Evaluate the compound against a diverse panel of cancer cell lines and microbial strains to identify its primary biological activities.
-
Structure-Activity Relationship (SAR) Studies: Synthesize analogs with modifications at the pyridine ring, the amine, and other positions on the benzoxazole core to understand the structural requirements for activity.
-
Mechanism of Action Studies: If significant biological activity is observed, further studies should be conducted to elucidate the molecular mechanism of action.
This guide provides a foundational framework for the synthesis and evaluation of this compound. The proposed protocols and comparative data are intended to facilitate reproducible research and spur further investigation into this promising class of heterocyclic compounds.
References
- Valarmathy, J., & Joshua, L. S. (n.d.).
- Singh, P., & Kumar, A. (2017). Synthesis of 2-aryl benzoxazoles from aldoximes. MOJ Biorg Org Chem, 1(6), 211-214. DOI: 10.15406/mojboc.2017.01.00037.
- Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α-Ketoic Acids by Photoredox Catalysis. (2025).
- US20080125588A1 - SYNTHESIS OF 2-(PYRIDIN-2-YLAMINO)-PYRIDO[2,3-d] PRYIMIDIN-7-ONES. (n.d.).
- Kowalska, K., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)
- Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (n.d.). Indian Journal of Pharmaceutical Sciences.
- Synthesis of 2‐aryl benzoxazoles. (n.d.).
- Li, H., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 23(11), 2778.
- Iron‐Promoted Redox Access to 2‐Aminobenzoxazoles from Amines, Carbon Disulfide and 2‐Nitrophenols. (2024).
- Synthesis of Some New Pyridines, Thienopyridines and Pyrido[2,3:4',5']thieno[3',2'-d]pyrimidines. (n.d.).
- US4831152A - 5-halo-6-nitro-2-substituted benzoxazole compounds. (n.d.).
- Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. (2022). Bentham Science Publisher.
- Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. (n.d.). PubMed Central.
- Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. (n.d.). PMC.
- One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. (2022). Beilstein Journals.
- reactivity of benzoxazoles and comparison vvith. (n.d.).
- Synthesis of benzo[d]oxazole derivatives 3a–3n. Reagent and conditions:... (n.d.).
- Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 87.
- Application Notes and Protocols: Benzoxazole Compounds as Antimicrobial Agents. (n.d.). Benchchem.
- Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). PMC.
- Ozkay, Y., et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry, 209, 112979.
- Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. (2025). RSC Publishing.
- SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)
- Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization towards the environmentally friendly synthesis of 2-aminobenzoxazoles. (n.d.). Green Chemistry (RSC Publishing).
- Synthesis and antibacterial activity of benzothiazole and benzoxazole-appended substituted 1,2,3-triazoles. (n.d.). Indian Academy of Sciences.
- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). PMC.
- Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. (n.d.). International Journal of Research in Engineering, Science and Management - IJRESM.
- Benzoxazole as Anticancer Agent: A Review. (2021). International Journal of Pharmacy & Pharmaceutical Research.
- (PDF) Benzothiazole derivatives as anticancer agents. (n.d.).
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. mdpi.com [mdpi.com]
- 3. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journal.ijresm.com [journal.ijresm.com]
- 7. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08134J [pubs.rsc.org]
- 10. neuroquantology.com [neuroquantology.com]
A Senior Application Scientist's Guide to Verifying the Purity of Synthesized 2-Pyridin-3-yl-benzooxazol-5-ylamine using NMR and Mass Spectrometry
Introduction: The Imperative of Purity in Drug Discovery
This guide provides an in-depth, experience-driven comparison of two orthogonal and indispensable analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the unequivocal structural confirmation and purity assessment of synthesized 2-Pyridin-3-yl-benzooxazol-5-ylamine. We will move beyond rote protocols to explain the causality behind experimental choices, establishing a self-validating workflow that ensures the highest degree of scientific integrity for researchers, scientists, and drug development professionals.
The Synthetic Context: Anticipating Potential Impurities
To effectively hunt for impurities, one must first understand where they might originate. A common synthetic route to the benzoxazole core involves the condensation of a substituted 2-aminophenol with a carboxylic acid or its derivative.[1][4] In our case, this would typically involve the reaction of 2,4-diaminophenol with nicotinic acid or an activated derivative.
This context makes us anticipate several potential impurities in the crude product:
-
Unreacted Starting Materials: 2,4-diaminophenol and nicotinic acid.
-
Side-Products: Products from incomplete cyclization or alternative reaction pathways.
-
Residual Solvents: Solvents used during the reaction and purification (e.g., ethanol, dimethylformamide, ethyl acetate).
A robust analytical workflow must be capable of detecting and quantifying these specific, anticipated impurities as well as any unexpected ones.
Orthogonal Verification: The Synergy of NMR and Mass Spectrometry
The cornerstone of trustworthy purity analysis is the use of orthogonal techniques—methods that measure different properties of the analyte. NMR spectroscopy provides detailed structural information and is inherently quantitative, while mass spectrometry provides highly sensitive and accurate mass information.[5] Their combined power offers a near-irrefutable confirmation of both identity and purity.
Nuclear Magnetic Resonance (NMR): The Structural Blueprint
NMR spectroscopy probes the magnetic properties of atomic nuclei, providing a detailed map of the molecular structure. For our target compound, ¹H (proton) and ¹³C (carbon-13) NMR are paramount.
-
¹H NMR: Gives information on the number of different types of protons, their electronic environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative abundance (integration). Quantitative ¹H NMR (qNMR) is a powerful method for determining the absolute purity of a sample when compared against a certified internal standard.[6][7]
-
¹³C NMR: Provides information on the number of different types of carbon atoms in the molecule. While not typically used for quantitation due to longer relaxation times, it is invaluable for confirming the carbon skeleton and identifying carbon-based impurities that may lack protons.
Mass Spectrometry (MS): The Molecular Scale
Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For our purposes, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically keeps the molecule intact.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the molecular formula. This is a critical first check of identity.
-
Tandem Mass Spectrometry (MS/MS): The molecular ion is isolated, fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern serves as a molecular fingerprint, offering further structural confirmation and helping to elucidate the structure of unknown impurities.[8][9]
Experimental Workflow and Protocols
A systematic workflow ensures that data is collected reliably and reproducibly, forming a self-validating system compliant with Good Laboratory Practices (GLP).[10][11][12]
Overall Analytical Workflow
The following diagram illustrates the logical flow from receiving the synthesized compound to issuing a final purity certificate.
Caption: Decision workflow for NMR spectral analysis.
Table 2: ¹³C NMR Data for this compound in DMSO-d6
| Carbon Assignment | Expected δ (ppm) | Observed δ (ppm) |
| C=N (Benzoxazole) | ~162 | 162.5 |
| C-Ar (Pyridine) | ~152, 148, 135, 126, 124 | 152.1, 148.3, 135.8, 126.2, 124.5 |
| C-Ar (Benzoxazole) | ~150, 145, 141, 112, 110, 105 | 150.4, 145.2, 141.9, 112.3, 110.8, 105.6 |
Interpretation: The observation of 11 distinct aromatic carbon signals plus the key C=N imine carbon at 162.5 ppm confirms the complete carbon skeleton of the molecule, reinforcing the ¹H NMR data. [13]
Mass Spectrometry Analysis: Confirming the Formula
Table 3: High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z | Δ (ppm) |
| [M+H]⁺ | 212.0818 | 212.0821 | 1.4 |
Interpretation:
-
Molecular Formula Confirmation: The observed mass is within 1.4 ppm of the calculated mass for the protonated molecule (C₁₂H₁₀N₃O⁺). This high degree of accuracy provides extremely strong evidence that the compound has the correct elemental composition.
-
MS/MS Fragmentation: Tandem MS analysis of the m/z 212.08 ion would be expected to show characteristic losses, such as the loss of CO (28 Da) from the oxazole ring and fragmentation of the pyridine ring, providing a final layer of structural proof. The fragmentation pattern is a unique fingerprint for the molecule. [9][14]
Conclusion: A Self-Validating System for Purity Confirmation
By employing a systematic workflow that leverages the orthogonal strengths of NMR and Mass Spectrometry, we establish a self-validating system for purity verification.
-
NMR confirmed the molecular structure and the relative quantities of all proton-bearing species, identifying a trace amount of a known solvent.
-
HRMS confirmed the elemental composition with high accuracy, ruling out isobaric impurities (impurities with the same nominal mass but different formulas).
The combination of these techniques provides a comprehensive and trustworthy assessment. The synthesized batch of this compound is confirmed to be of high purity (>99% by NMR), with only a trace of residual ethyl acetate, allowing researchers to proceed with biological testing with a high degree of confidence in their results.
References
- Vertex AI Search. (n.d.). 1,3-benzimidazole under Microwave Irradiation and Their Antimicrobial Evaluation.
- National Institutes of Health. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents.
- National Institutes of Health. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides.
- ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.
- ResearchGate. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.
- C-CART. (n.d.). GOOD LAB PRACTICE-NMR.
- Benchchem. (n.d.). Application Note: Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid.
- MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
- Agilent. (n.d.). Guide to Good Laboratory Practices.
- National Institutes of Health. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective.
- National Institutes of Health. (n.d.). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives.
- National Institutes of Health. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review.
- R-NMR. (n.d.). SOP data acquisition.
- Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
- ResearchGate. (2025). Good Laboratory Practice (GLP), Guidelines for the Acquisition and Processing of Electronic Raw Data in a GLP Environment.
- ResearchGate. (2014). How to guarantee the purity of compounds in the laboratory and the determination of molecular masses?.
- ScienceOpen. (n.d.). Supporting Information.
- PubMed. (n.d.). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mun.ca [mun.ca]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 14. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of 2-Pyridin-3-yl-benzooxazol-5-ylamine for its Target: A Comparative Guide
In the landscape of targeted cancer therapy, the development of highly selective kinase inhibitors is paramount to achieving therapeutic efficacy while minimizing off-target effects. This guide provides a comprehensive framework for assessing the selectivity of a novel investigational compound, 2-Pyridin-3-yl-benzooxazol-5-ylamine, henceforth referred to as "Compound X," a potent inhibitor of Anaplastic Lymphoma Kinase (ALK).
ALK is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, becomes a powerful oncogenic driver in several cancers, most notably non-small cell lung cancer (NSCLC).[1][2] While first and second-generation ALK inhibitors have demonstrated significant clinical benefit, the emergence of resistance mutations necessitates the development of new therapeutic agents.[1][3] This guide will compare Compound X to established ALK inhibitors, Crizotinib and Ceritinib, to contextualize its selectivity profile.[1][4]
Initial Assessment: Broad Kinome Profiling
The initial step in characterizing a new kinase inhibitor is to understand its activity across the human kinome. This is crucial for identifying potential off-target liabilities that could lead to toxicity. Commercial kinase profiling services offer a standardized and efficient way to perform this initial screen.[5]
A common approach involves radiometric assays that measure the transfer of a radiolabeled phosphate from ATP to a substrate peptide by a panel of recombinant kinases.[5][6] The inhibitory activity of the compound is determined at a fixed concentration, typically around the in vitro IC50 for the primary target.
Table 1: Comparative Kinome Scan Data (% Inhibition at 1 µM)
| Kinase | Compound X | Crizotinib | Ceritinib |
| ALK | 98% | 95% | 99% |
| MET | 25% | 85% | 15% |
| ROS1 | 30% | 90% | 70% |
| IGF1R | 5% | 10% | 80% |
| InsR | 3% | 8% | 75% |
| FAK | 12% | 40% | 20% |
| ABL1 | 2% | 5% | 3% |
| SRC | 4% | 8% | 6% |
From this initial screen, Compound X demonstrates high potency against ALK with significantly less activity against MET and ROS1 compared to Crizotinib and Ceritinib, respectively.[4][7][8] This suggests a potentially more selective profile for Compound X. For a more quantitative measure of selectivity, a selectivity score (S) can be calculated by dividing the number of kinases inhibited above a certain threshold (e.g., 50%) by the total number of kinases tested.[9] A lower S score indicates higher selectivity.
Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)
While in vitro assays are informative, it is critical to confirm that the inhibitor binds to its intended target within the complex environment of a living cell.[10][11] The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying target engagement based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[10][11][12][13]
CETSA® Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Interpreting CETSA® Data
A successful CETSA® experiment will show a rightward shift in the melting curve of the target protein in the presence of the inhibitor, indicating stabilization.
Table 2: Hypothetical CETSA® Melting Temperatures (Tm) for ALK
| Treatment | Tm (°C) |
| Vehicle (DMSO) | 48.5 |
| Compound X (1 µM) | 55.2 |
| Crizotinib (1 µM) | 54.8 |
| Ceritinib (1 µM) | 56.1 |
The data in Table 2 demonstrate that Compound X effectively engages and stabilizes ALK in a cellular context, with a magnitude of thermal shift comparable to the established inhibitors.
Unbiased Proteome-Wide Selectivity Profiling: Kinobeads
To gain a deeper and more unbiased understanding of a compound's selectivity, affinity-based chemoproteomic approaches are invaluable.[14] The "kinobeads" method utilizes a resin functionalized with a mixture of non-selective kinase inhibitors to capture a broad range of kinases from a cell lysate.[14][15]
Kinobeads Experimental Workflow
Caption: Kinobeads-based competitive chemoproteomics workflow.
By pre-incubating the lysate with the test compound, kinases that are bound by the compound will not be captured by the kinobeads.[15] Quantitative mass spectrometry is then used to identify and quantify the kinases that are depleted from the bead-bound fraction, thus revealing the compound's targets.[14]
Table 3: Comparative Kinobeads Profiling (IC50 in nM)
| Target Kinase | Compound X | Crizotinib | Ceritinib |
| ALK | 5 | 20 | 3 |
| MET | 850 | 10 | >1000 |
| ROS1 | 920 | 15 | 50 |
| FAK | >1000 | 150 | 300 |
| LCK | >1000 | >1000 | >1000 |
| SRC | >1000 | >1000 | >1000 |
The kinobeads data provide a more nuanced view of selectivity, confirming the high potency of Compound X for ALK and its weak activity against MET and ROS1 at the proteome level. This contrasts with the known polypharmacology of Crizotinib, which also potently inhibits MET and ROS1.[7][8]
Synthesis and Discussion
The collective data from broad kinome screening, cellular target engagement, and proteome-wide selectivity profiling provide a robust assessment of Compound X's selectivity.
-
High Potency and Selectivity for ALK: All assays consistently demonstrate that Compound X is a potent inhibitor of ALK. The kinobeads data, in particular, highlight its superior selectivity over Crizotinib by avoiding potent inhibition of MET and ROS1.
-
Cellular Activity: The CETSA® results confirm that Compound X effectively engages ALK within the complex milieu of the cell, a critical prerequisite for therapeutic activity.
-
Favorable Comparison to Existing Inhibitors: Compared to Crizotinib, Compound X offers a more focused target profile, which could translate to a better safety profile. While Ceritinib also shows high selectivity for ALK, Compound X's distinct chemical scaffold may offer advantages against certain resistance mutations.
Conclusion
The systematic evaluation of this compound (Compound X) through a multi-pronged approach has established it as a highly potent and selective inhibitor of ALK. Its favorable selectivity profile, particularly when compared to the multi-targeted inhibitor Crizotinib, warrants further investigation into its efficacy in preclinical models of ALK-driven cancers and its activity against known ALK resistance mutations.
Experimental Protocols
In Vitro Kinase Assay (Radiometric)
-
Prepare a reaction mixture containing the kinase, a suitable peptide substrate, and a buffer containing MgCl2 and ATP (at the Km for each kinase).[9]
-
Add the test compound at the desired concentration.
-
Initiate the reaction by adding [γ-33P]ATP.
-
Incubate the reaction at 30°C for a specified time.
-
Stop the reaction and spot the mixture onto a filter membrane.
-
Wash the membrane to remove unincorporated [γ-33P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition relative to a vehicle control.
Cellular Thermal Shift Assay (CETSA®)
-
Culture cells to 80-90% confluency.
-
Treat cells with the test compound or vehicle (DMSO) for 1 hour at 37°C.
-
Harvest and wash the cells, then resuspend in a suitable buffer.
-
Aliquot the cell suspension and heat each aliquot to a different temperature for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant (soluble fraction) and analyze by Western blot using an antibody specific for the target protein.
-
Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to generate a melting curve.
Kinobeads Profiling
-
Prepare a cell lysate from the cell line of interest.
-
Treat aliquots of the lysate with a serial dilution of the test compound or vehicle for 1 hour.
-
Add the kinobeads slurry to each lysate and incubate to allow for kinase binding.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Digest the eluted proteins with trypsin.
-
Analyze the resulting peptides by quantitative liquid chromatography-mass spectrometry (LC-MS/MS).
-
Identify and quantify the depleted kinases in the compound-treated samples relative to the vehicle control to determine the IC50 values.
References
-
A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response - MDPI. (2022-03-11). [Link]
-
Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC - NIH. (n.d.). [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (n.d.). [Link]
-
Kinase Selectivity Panels - Reaction Biology. (n.d.). [Link]
-
How to measure Kinase activity with HTRF™ KinEASE™ assay kit - YouTube. (2024-06-11). [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. (n.d.). [Link]
-
Comprehensive Review of ROS1 Tyrosine Kinase Inhibitors-Classified by Structural Designs and Mutation Spectrum (Solvent Front Mutation [G2032R] and Central β-Sheet 6 [Cβ6] Mutation [L2086F]) - PubMed. (n.d.). [Link]
-
Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC. (n.d.). [Link]
-
A narrative review of MET inhibitors in non-small cell lung cancer with MET exon 14 skipping mutations - PMC - NIH. (n.d.). [Link]
-
In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC - NIH. (n.d.). [Link]
-
1,3-benzimidazole under Microwave Irradiation and Their Antimicrobial Evaluation. (n.d.). [Link]
-
ROS1 and Lung Cancer | American Lung Association. (n.d.). [Link]
-
c-Met inhibitor - Wikipedia. (n.d.). [Link]
-
Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute. (2022-07-19). [Link]
-
The KiNativ approach to kinase inhibitor profiling. ATP-biotin can bind... - ResearchGate. (n.d.). [Link]
-
ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies. (2024-05-23). [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016-07-01). [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024-07-02). [Link]
-
Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms - Frontiers. (n.d.). [Link]
-
Strategy toward Kinase-Selective Drug Discovery | Journal of Chemical Theory and Computation - ACS Publications. (2023-02-23). [Link]
-
Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags - Research portal UU. (n.d.). [Link]
-
What are ROS1 inhibitors and how do they work? - Patsnap Synapse. (2024-06-21). [Link]
-
What are the key players in the pharmaceutical industry targeting ALK? - Patsnap Synapse. (2025-03-11). [Link]
-
A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement | bioRxiv. (2022-01-27). [Link]
-
New treatment for ROS1+ non-small cell lung cancer. (2025-06-25). [Link]
-
CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile - Books. (n.d.). [Link]
-
Choosing the best ALK inhibitor for lung cancer - YouTube. (2023-03-14). [Link]
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. - Apollo - University of Cambridge. (n.d.). [Link]
-
What are c-Met inhibitors and how do they work?. (2024-06-21). [Link]
-
Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - Frontiers. (2022-07-17). [Link]
-
ALK and Lung Cancer | American Lung Association. (2025-12-02). [Link]
-
CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery - YouTube. (2020-08-27). [Link]
-
(PDF) Reaction of Nitrilimines with 2-Aminopicoline, 3-Amino-1,2,4-Triazole, 5-Aminotetrazole and 2-Aminopyrimidine - ResearchGate. (2025-08-06). [Link]
Sources
- 1. What are the key players in the pharmaceutical industry targeting ALK? [synapse.patsnap.com]
- 2. lung.org [lung.org]
- 3. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms [frontiersin.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 7. What are ROS1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [repository.cam.ac.uk]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement | bioRxiv [biorxiv.org]
- 14. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
